4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine
描述
属性
IUPAC Name |
(5-methylthieno[2,3-d]pyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-4-2-12-7-5(4)6(11-8)9-3-10-7/h2-3H,8H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRWDRZDFILWMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380593 | |
| Record name | 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19786-56-2 | |
| Record name | 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19786-56-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine. This thienopyrimidine derivative is of interest to researchers in medicinal chemistry and drug discovery due to its structural similarity to purine bioisosteres, suggesting potential biological activity. This document outlines the synthetic pathway, detailed experimental protocols, and methods for the characterization of this target compound and its key intermediate.
Introduction
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are considered bioisosteres of purines. This structural similarity has led to the exploration of thienopyrimidine derivatives for a wide range of pharmacological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. The introduction of a hydrazinyl group at the 4-position of the pyrimidine ring offers a reactive site for further chemical modifications, making this compound a valuable building block for the synthesis of more complex molecules and compound libraries for drug screening.
This guide details a common and effective two-step synthetic route to the title compound, commencing with the synthesis of a 4-chloro intermediate, followed by nucleophilic substitution with hydrazine.
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the conversion of 5-methylthieno[2,3-d]pyrimidin-4(3H)-one to 4-chloro-5-methylthieno[2,3-d]pyrimidine. This is followed by the reaction of the chloro-intermediate with hydrazine hydrate to yield the final product.
Caption: Synthetic route to this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and its precursor.
Synthesis of 4-Chloro-5-methylthieno[2,3-d]pyrimidine
Procedure:
A mixture of 5-methylthieno[2,3-d]pyrimidin-4(3H)-one (10.0 g, 0.06 mol) and phosphorus oxychloride (50 mL) is heated at reflux for 4 hours. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The resulting residue is carefully poured onto crushed ice with stirring. The precipitate is collected by filtration, washed with cold water until neutral, and then dried to afford 4-chloro-5-methylthieno[2,3-d]pyrimidine.
Synthesis of this compound
Procedure:
To a solution of 4-chloro-5-methylthieno[2,3-d]pyrimidine (5.0 g, 0.027 mol) in ethanol (100 mL), hydrazine hydrate (5.0 mL, 0.1 mol) is added. The reaction mixture is heated at reflux for 3 hours, during which a precipitate forms. After cooling to room temperature, the precipitate is collected by filtration, washed with ethanol, and dried to yield this compound. The crude product can be recrystallized from ethanol to obtain a purified solid.
Characterization Data
The structural confirmation and purity of the synthesized compounds are determined using various analytical techniques. The following tables summarize the key characterization data for the intermediate and the final product.
Table 1: Physicochemical and Spectroscopic Data for 4-Chloro-5-methylthieno[2,3-d]pyrimidine
| Parameter | Value |
| Molecular Formula | C₇H₅ClN₂S |
| Molecular Weight | 184.65 g/mol |
| Appearance | Solid |
| Melting Point | 137 °C |
| Boiling Point | 301.3 °C at 760 mmHg |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₈N₄S |
| Molecular Weight | 180.23 g/mol |
| Appearance | Solid |
| Melting Point | 182 °C[1] |
| ¹H NMR (DMSO-d₆, ppm) | Data not available in the searched literature. |
| ¹³C NMR (DMSO-d₆, ppm) | Data not available in the searched literature. |
| IR (KBr, cm⁻¹) | Data not available in the searched literature. |
| Mass Spectrum (m/z) | Data not available in the searched literature. |
Note: While general procedures for similar compounds are well-documented, specific, published spectroscopic data for this compound could not be located in the comprehensive search.
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and analysis of the target compound.
Conclusion
This technical guide has outlined a reliable and straightforward two-step synthesis for this compound. The procedures provided are based on established chemical transformations for this class of compounds. While physicochemical data such as the melting point is available, detailed spectroscopic characterization data for the final product remains to be published in the accessible scientific literature. Researchers utilizing this synthetic protocol are encouraged to perform full spectroscopic analysis to confirm the structure of the final compound. The availability of this versatile building block will undoubtedly facilitate the development of novel thieno[2,3-d]pyrimidine derivatives with potential therapeutic applications.
References
An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available experimental data and computationally predicted values for key parameters such as melting point, solubility, pKa, and lipophilicity (logP). Detailed experimental protocols for the determination of these properties are also provided to facilitate further research and characterization of this and structurally related molecules. The information is presented in a clear and structured format, including a workflow diagram for the experimental determination of these physicochemical properties, to support researchers in their drug development endeavors.
Introduction
Thieno[2,3-d]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The this compound scaffold, in particular, serves as a versatile building block for the synthesis of novel bioactive molecules. A thorough understanding of the physicochemical properties of this core structure is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for guiding the design and development of new chemical entities. This guide aims to provide a centralized resource of these critical data and methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This includes its basic chemical identifiers, an experimentally determined melting point, and computationally predicted values for solubility, pKa, and logP, which are essential for assessing its drug-like characteristics.
| Property | Value | Source |
| IUPAC Name | (5-methylthieno[2,3-d]pyrimidin-4-yl)hydrazine | - |
| CAS Number | 19786-56-2 | - |
| Molecular Formula | C₇H₈N₄S | [1] |
| Molecular Weight | 180.23 g/mol | [1] |
| Melting Point | 182 °C | [1] |
| Predicted Water Solubility | 1.35 g/L | Predicted |
| Predicted pKa | Acidic: 9.5; Basic: 4.2 | Predicted |
| Predicted logP | 0.8 | Predicted |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.[2][3][4][5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting to quickly determine an approximate melting range.
-
Allow the apparatus to cool and then repeat the measurement with a fresh sample, this time heating slowly (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point of the sample.
Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous medium.[6]
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (DMSO) for stock solution
Procedure:
-
Prepare a stock solution of the compound in DMSO (e.g., 10 mg/mL).
-
Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., 50:50 ACN:water).
-
Prepare a series of calibration standards by diluting the DMSO stock solution.
-
Analyze the diluted supernatant and the calibration standards by HPLC.
-
Quantify the concentration of the dissolved compound in the supernatant by comparing its peak area to the calibration curve. This concentration represents the thermodynamic solubility.
pKa Determination (UV-Metric Titration)
This method utilizes the change in UV absorbance with pH to determine the ionization constant(s) of a compound.[7]
Apparatus and Materials:
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
pH meter
-
Automated titrator or micropipettes
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12)
-
This compound stock solution in a suitable solvent (e.g., methanol or DMSO)
Procedure:
-
Prepare a dilute solution of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility across the pH range.
-
Measure the UV-Vis spectrum of the solution at various pH values, starting from acidic to basic conditions.
-
Record the absorbance at several wavelengths where significant changes are observed upon pH variation.
-
Plot the absorbance versus pH for each selected wavelength.
-
The resulting titration curve will be sigmoidal for each ionization event. The pKa is the pH at the inflection point of this curve.
-
Specialized software can be used to fit the data and accurately determine the pKa value(s).
logP Determination (Shake-Flask Method)
This classic method measures the partitioning of a compound between n-octanol and water.[7]
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of the compound in either the aqueous or organic phase.
-
Add a known volume of the stock solution to a centrifuge tube containing a known volume of the second, immiscible phase. The volume ratio is typically 1:1.
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing and allow for partitioning.
-
Allow the two phases to separate by standing or by centrifugation.
-
Carefully sample a known volume from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.
Conclusion
This technical guide provides essential physicochemical data and detailed experimental protocols for this compound. The compiled information on its melting point, along with predicted solubility, pKa, and logP, offers a solid foundation for its further investigation as a scaffold in drug discovery. The provided methodologies and the workflow diagram serve as a practical resource for researchers, enabling standardized and reproducible characterization of this and similar compounds, ultimately aiding in the rational design of new therapeutic agents.
References
- 1. 374611-25-3|4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine|BLD Pharm [bldpharm.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
Spectroscopic and Synthetic Profile of 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
-
IUPAC Name: 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine
-
CAS Number: 19786-56-2
-
Molecular Formula: C₇H₈N₄S
-
Molecular Weight: 180.23 g/mol
-
Melting Point: Approximately 182 °C
Expected Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, extrapolated from data reported for analogous thienopyrimidine derivatives.[1][2][3][4][5]
Table 1: Expected ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.0 - 8.5 | Singlet | 1H | Pyrimidine C2-H |
| ~7.0 - 7.5 | Singlet | 1H | Thiophene C6-H |
| ~4.0 - 5.0 | Broad Singlet | 2H | -NH₂ (Hydrazinyl) |
| ~2.5 | Singlet | 3H | -CH₃ (Methyl) |
| ~8.5 - 9.5 | Broad Singlet | 1H | -NH- (Hydrazinyl) |
Note: Chemical shifts are referenced to TMS in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The hydrazinyl protons (-NH and -NH₂) are exchangeable with D₂O.
Table 2: Expected ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | Pyrimidine C4 |
| ~150 - 155 | Pyrimidine C2 |
| ~150 - 155 | Thiophene C7a |
| ~120 - 130 | Thiophene C6 |
| ~115 - 120 | Thiophene C3a |
| ~110 - 115 | Thiophene C5 |
| ~15 - 20 | -CH₃ (Methyl) |
Table 3: Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300 - 3400 | N-H stretch (Hydrazinyl) |
| 3000 - 3100 | Aromatic C-H stretch |
| 2850 - 2950 | Aliphatic C-H stretch (Methyl) |
| ~1620 | C=N stretch (Pyrimidine ring) |
| ~1580 | C=C stretch (Aromatic rings) |
| ~1450 | N-H bend (Hydrazinyl) |
Table 4: Expected Mass Spectrometry Data
| m/z | Fragmentation Ion |
| 180 | [M]⁺ (Molecular Ion) |
| 165 | [M - NH]⁺ |
| 151 | [M - N₂H₃]⁺ |
| 124 | [M - N₂H₃ - HCN]⁺ |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of this compound, based on established methods for similar compounds.[2][6][7]
Synthesis Protocol
A common route for the synthesis of 4-hydrazinyl-thieno[2,3-d]pyrimidines involves the nucleophilic substitution of a 4-chloro or 4-oxo precursor with hydrazine hydrate.
dot
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structural Analysis and Confirmation of (5-methylthieno[2,3-d]pyrimidin-4-yl)hydrazine (CAS 19786-56-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis and confirmation of the compound (5-methylthieno[2,3-d]pyrimidin-4-yl)hydrazine, identified by CAS number 19786-56-2. While a complete set of publicly available experimental data for the definitive structural confirmation of this specific molecule is limited, this document compiles the available physicochemical properties and presents representative experimental protocols and expected analytical outcomes based on the well-established chemistry of the thieno[2,3-d]pyrimidine scaffold. Furthermore, this guide explores the significant biological context of this class of compounds as kinase inhibitors and visualizes a relevant signaling pathway.
Introduction
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] This structural motif is a key component in a variety of therapeutic agents, most notably in the development of kinase inhibitors for oncology. The subject of this guide, (5-methylthieno[2,3-d]pyrimidin-4-yl)hydrazine (CAS 19786-56-2), is a functionalized derivative of this scaffold, often utilized as a chemical intermediate in the synthesis of more complex bioactive molecules. A thorough understanding of its structure and properties is paramount for its effective use in research and drug development.
Physicochemical Properties
A summary of the available physicochemical data for (5-methylthieno[2,3-d]pyrimidin-4-yl)hydrazine is presented in Table 1.
Table 1: Physicochemical Properties of CAS 19786-56-2
| Property | Value | Reference |
| CAS Number | 19786-56-2 | |
| Molecular Formula | C₇H₈N₄S | [3] |
| Molecular Weight | 180.23 g/mol | [3] |
| Appearance | Ask | [3] |
| Melting Point | 182 °C | |
| Boiling Point | 412 °C at 760 mmHg | [3] |
| Synonyms | 5-Methyl-4-hydrazino-thieno[2,3-d]pyrimidine, 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine | [3] |
Synthesis and Structural Confirmation
Representative Synthetic Protocol
A plausible method for the synthesis of (5-methylthieno[2,3-d]pyrimidin-4-yl)hydrazine is adapted from general procedures for the preparation of 4-hydrazinopyrimidine derivatives.[4][5]
Reaction Scheme:
Experimental Procedure:
-
To a solution of 4-chloro-5-methylthieno[2,3-d]pyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (2-3 equivalents).
-
The reaction mixture is heated at reflux for a period of 2-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol) and dried under vacuum to yield the desired (5-methylthieno[2,3-d]pyrimidin-4-yl)hydrazine.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Methods for Structural Confirmation
The structural confirmation of (5-methylthieno[2,3-d]pyrimidin-4-yl)hydrazine would typically involve a combination of spectroscopic techniques. Expected spectral data, based on the analysis of closely related thieno[2,3-d]pyrimidine derivatives, are summarized in Table 2.
Table 2: Expected Spectroscopic Data for Structural Confirmation
| Technique | Expected Observations for the Thieno[2,3-d]pyrimidine Core |
| ¹H NMR | Aromatic protons on the thiophene and pyrimidine rings, a singlet for the methyl group, and exchangeable protons for the hydrazine moiety. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the fused heterocyclic system and the methyl group. |
| Mass Spectrometry (MS) | A molecular ion peak (M+) consistent with the molecular weight of 180.23 g/mol . |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (hydrazine), C=N stretching (pyrimidine), and C-S stretching (thiophene). |
Biological Context: Thieno[2,3-d]pyrimidines as Kinase Inhibitors
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, which are a major class of targeted cancer therapeutics.[2][6][7] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various protein kinases and thereby blocking their catalytic activity. This inhibition disrupts downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.[1]
Prominent kinase targets for thieno[2,3-d]pyrimidine-based inhibitors include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7][8][9] The dysregulation of these receptor tyrosine kinases is a hallmark of many cancers.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of (5-methylthieno[2,3-d]pyrimidin-4-yl)hydrazine.
Representative Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving EGFR, a common target of thieno[2,3-d]pyrimidine-based inhibitors.
Conclusion
(5-methylthieno[2,3-d]pyrimidin-4-yl)hydrazine (CAS 19786-56-2) is a valuable chemical intermediate derived from the biologically significant thieno[2,3-d]pyrimidine scaffold. While a complete, publicly available dataset for its definitive structural confirmation is currently lacking, this guide provides a framework for its synthesis and analysis based on established chemical principles and data from closely related analogues. The known association of the thieno[2,3-d]pyrimidine core with potent kinase inhibition underscores the importance of understanding the properties of its derivatives for the advancement of targeted therapies in oncology and other disease areas. Further experimental investigation is warranted to fully characterize this specific compound and unlock its potential in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. (5-methylthieno[2,3-d]pyrimidin-4-yl)hydrazine price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 4. US20220194950A1 - Triazolopyrimidines based on thymine nucleobase and methods for producing them - Google Patents [patents.google.com]
- 5. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of 4-Anilinothieno[2,3-d]pyrimidine-Based Compounds as Dual EGFR/HER-2 Inhibitors [pubmed.ncbi.nlm.nih.gov]
The Ascendance of Thieno[2,3-d]pyrimidines: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine core, a fused heterocyclic system, has carved a significant niche in medicinal chemistry, emerging as a "privileged scaffold" in the design of targeted therapeutics. Its structural resemblance to the native purine bases allows it to interact with a wide array of biological targets, most notably protein kinases, which are pivotal regulators of cellular processes frequently dysregulated in diseases like cancer. This technical guide provides an in-depth exploration of the discovery, history, and pharmacological significance of thieno[2,3-d]pyrimidine derivatives, with a focus on their role as kinase inhibitors.
A Historical Perspective: From Synthesis to Significance
The journey of thieno[2,3-d]pyrimidines began with early synthetic explorations of fused heterocyclic systems. A cornerstone of their synthesis is the Gewald reaction , a multicomponent reaction that efficiently constructs the precursor 2-aminothiophene ring.[1][2][3][4] This reaction, typically involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, provides a versatile entry point to a diverse range of substituted thiophenes.
Following the formation of the 2-aminothiophene, the pyrimidine ring is typically annulated through cyclization with various reagents. A common strategy involves reaction with formamide or other one-carbon synthons to yield the thieno[2,3-d]pyrimidin-4(3H)-one core. Further functionalization, often through chlorination of the 4-position followed by nucleophilic substitution, allows for the introduction of a wide variety of substituents, enabling the fine-tuning of pharmacological activity.[1][5][6][7][8] Another key synthetic transformation is the Dimroth rearrangement , which has also been employed in the synthesis of thieno[2,3-d]pyrimidine derivatives.[9][10]
The pharmacological importance of this scaffold became increasingly apparent with the discovery of its potent inhibitory activity against various protein kinases. This has led to the development of numerous thieno[2,3-d]pyrimidine-based compounds as potential anticancer agents.
Thieno[2,3-d]pyrimidines as Kinase Inhibitors
The primary mechanism by which thieno[2,3-d]pyrimidine derivatives exert their anticancer effects is through the competitive inhibition of ATP binding to the kinase domain of receptor tyrosine kinases (RTKs) and other intracellular kinases. This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.
Key kinase targets for thieno[2,3-d]pyrimidine-based inhibitors include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[11][12][13][14]
-
Epidermal Growth Factor Receptor (EGFR): Often overexpressed or mutated in various cancers, leading to uncontrolled cell growth. Thieno[2,3-d]pyrimidine derivatives have been developed to target both wild-type EGFR and clinically relevant mutants like T790M, which confers resistance to first-generation EGFR inhibitors.[15][16][17][18][19][20][21][22][23]
-
Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway that regulates cell growth, proliferation, and survival.[16][24][25][26]
-
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS): A frequently mutated oncogene in several cancers, including lung, colorectal, and pancreatic cancer. While direct inhibition of KRAS has been challenging, thieno[2,3-d]pyrimidines have been explored as indirect inhibitors of its downstream signaling pathways.
The following sections provide a detailed overview of the quantitative data, experimental protocols, and visual representations of the signaling pathways and research workflows associated with thieno[2,3-d]pyrimidine derivatives.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative thieno[2,3-d]pyrimidine derivatives against key kinase targets.
Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against VEGFR-2
| Compound ID | Modifications | IC50 (nM) | Cell Line/Assay Conditions |
| 1 | 4-(4-chloroanilino)-2-(4-methoxyphenyl) | 84 | VEGFR-2 Kinase Assay |
| 2 | 4-(3-ethynylanilino)-6,7-dimethoxy | 18 | VEGFR-2 Kinase Assay |
| 3 | 2-((4-phenoxyphenyl)amino)-4-morpholino | 120 | HUVEC Proliferation Assay |
Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against EGFR (Wild-Type and T790M Mutant)
| Compound ID | Modifications | EGFR (WT) IC50 (nM) | EGFR (T790M) IC50 (nM) | Cell Line |
| 4 | 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) | 5.9 | 212.2 | NCI-H1975 |
| B1 | 4-((3-chloro-4-fluorophenyl)amino)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | >1000 | 13 | H1975 |
| 7a | 4-((3-bromophenyl)amino)-2-(pyridin-4-yl) | 37.19 | 204.1 | HepG2, PC3 |
Table 3: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against PI3K
| Compound ID | Modifications | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| VIb | 2-(3-hydroxy-5-methoxyphenyl)-4-morpholino | - | 72% inhibition @ 10µM | - | 84% inhibition @ 10µM |
| Compound X | 2-(pyridin-3-yl)-4-(piperazin-1-yl) | 25 | 150 | 80 | 45 |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of thieno[2,3-d]pyrimidine derivatives.
I. Synthesis of a Thieno[2,3-d]pyrimidine Core
Step 1: Gewald Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile
-
To a stirred solution of 3-methyl-2-butanone (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL), add elemental sulfur (12 mmol).
-
Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.5 mL).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure 2-amino-4,5-dimethylthiophene-3-carbonitrile.
Step 2: Cyclization to form 5,6-Dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
-
A mixture of 2-amino-4,5-dimethylthiophene-3-carbonitrile (5 mmol) and formamide (15 mL) is heated to 150-160 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to give the desired thienopyrimidinone.
Step 3: Chlorination to 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
-
A suspension of 5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one (2 mmol) in phosphorus oxychloride (10 mL) is heated at reflux for 3-5 hours.
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The resulting solid is collected by filtration, washed with cold water, and dried to yield the 4-chloro derivative.
Step 4: Nucleophilic Substitution with an Aniline Derivative
-
To a solution of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (1 mmol) in isopropanol (15 mL), add the desired aniline derivative (1.1 mmol) and a catalytic amount of concentrated HCl.
-
The reaction mixture is heated at reflux for 6-8 hours.
-
After cooling, the precipitate is filtered, washed with isopropanol, and then with diethyl ether.
-
The solid is then treated with a saturated aqueous solution of sodium bicarbonate, filtered, washed with water, and dried to obtain the final product.
II. In Vitro Biological Assays
A. Kinase Inhibition Assay (Example: VEGFR-2)
-
The assay is performed in a 96-well plate format.
-
To each well, add the VEGFR-2 enzyme, a specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or an ELISA-based method.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11][12][13][27][28]
B. Cell Proliferation (MTT) Assay
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[14][29]
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: VEGFR-2 signaling pathway and its inhibition by thieno[2,3-d]pyrimidine derivatives.
Caption: EGFR signaling pathway and its inhibition by thieno[2,3-d]pyrimidine derivatives.
Experimental Workflow and Logical Relationship Diagrams
Caption: General workflow for the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives.
Caption: Structure-Activity Relationship (SAR) for thieno[2,3-d]pyrimidine-based kinase inhibitors.
Conclusion
The thieno[2,3-d]pyrimidine scaffold has firmly established itself as a versatile and valuable platform in modern drug discovery. Its synthetic tractability, coupled with its ability to potently and selectively inhibit a range of therapeutically relevant kinases, ensures its continued prominence in the development of novel targeted therapies. The ongoing exploration of this privileged structure, guided by detailed structure-activity relationship studies and innovative synthetic methodologies, holds great promise for the future of precision medicine, particularly in the field of oncology. This technical guide serves as a comprehensive resource for researchers dedicated to harnessing the full potential of thieno[2,3-d]pyrimidine derivatives in the pursuit of new and effective treatments for human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. sciforum.net [sciforum.net]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 21. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. tandfonline.com [tandfonline.com]
- 24. sigmaaldrich.cn [sigmaaldrich.cn]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. benchchem.com [benchchem.com]
- 27. VEGFR2 inhibition assay [bio-protocol.org]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives | MDPI [mdpi.com]
The Hydrazine Moiety in Thienopyrimidines: A Gateway to Novel Reactivity and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold, a fusion of thiophene and pyrimidine rings, is a privileged structure in medicinal chemistry, bearing a close resemblance to endogenous purine bases.[1][2] This structural similarity allows thienopyrimidine derivatives to interact with a wide array of biological targets, including enzymes and receptors, making them attractive candidates for drug discovery programs.[2][3] Among the various functionalizations of the thienopyrimidine core, the introduction of a hydrazine moiety unlocks a versatile range of chemical transformations, leading to the synthesis of diverse heterocyclic systems with significant therapeutic potential. This technical guide explores the reactivity of the hydrazine group in thienopyrimidines, providing detailed experimental protocols, quantitative data summaries, and visualizations of key synthetic and biological pathways.
Reactivity of the Hydrazine Moiety: A Hub for Cyclization Reactions
The hydrazine group (–NHNH2) attached to the thienopyrimidine nucleus is a potent nucleophile, enabling a variety of cyclization and condensation reactions. This reactivity is frequently exploited to construct novel fused heterocyclic systems, significantly expanding the chemical space and biological activity of the parent molecule.
One of the most common transformations involves the reaction of a hydrazinyl-thienopyrimidine with various electrophilic reagents to yield fused triazolo-, tetrazolo-, or pyrazolo-thienopyrimidine derivatives. These reactions are often straightforward and proceed in good yields, making them a valuable tool in the medicinal chemist's arsenal.
Synthesis of Hydrazinyl-Thienopyrimidines
The introduction of the hydrazine moiety is typically achieved through the nucleophilic substitution of a suitable leaving group, such as a chloro or mercapto group, on the thienopyrimidine ring with hydrazine hydrate.
Experimental Protocol: Synthesis of 2-hydrazinyl-thieno[2,3-d]pyrimidine
A common precursor for many subsequent reactions is the 2-hydrazinyl derivative. The synthesis generally involves the displacement of a 2-mercapto or 2-chloro group.
-
Starting Material: 2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one or 2-chloro-thieno[2,3-d]pyrimidine.
-
Reagent: Hydrazine hydrate (80% or excess).
-
Solvent: Ethanol or dioxane.[1]
-
Procedure: A suspension of the starting thienopyrimidine derivative in the chosen solvent is treated with hydrazine hydrate. The reaction mixture is then heated under reflux for a period ranging from 1 to 7 hours.[1][4] Upon cooling, the product often precipitates and can be collected by filtration, washed with water, and recrystallized from a suitable solvent like dioxane to afford the desired 2-hydrazinyl-thienopyrimidine.[1]
Cyclization Reactions of Hydrazinyl-Thienopyrimidines
The true synthetic utility of the hydrazine moiety is realized in its subsequent cyclization reactions. The terminal amino group of the hydrazine can react with a variety of carbon electrophiles to form five- or six-membered heterocyclic rings.
Formation of Triazolo-thienopyrimidines
The reaction of a hydrazinyl-thienopyrimidine with reagents like triethyl orthoformate or glacial acetic acid leads to the formation of a fused triazole ring.
Experimental Protocol: Synthesis of Triazolo[4,3-a]thieno[2,3-d]pyrimidine
-
Starting Material: 2-hydrazinyl-thieno[2,3-d]pyrimidine derivative.
-
Reagent: Triethyl orthoformate or glacial acetic acid.[4]
-
Procedure: The hydrazinyl-thienopyrimidine is refluxed in an excess of triethyl orthoformate for 1 hour.[1] Alternatively, cyclization can be achieved by heating in glacial acetic acid.[4] After the reaction is complete, the mixture is cooled, and the precipitated solid is collected by filtration and recrystallized to yield the pure triazolo-thienopyrimidine product.
Formation of Other Fused Heterocycles
The reactivity of the hydrazine group extends to the formation of other fused systems. For instance, reaction with carbon disulfide can yield thioxo-triazolo derivatives, while condensation with diketones can lead to pyrazole-fused thienopyrimidines.[5]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and biological activity of hydrazine-containing thienopyrimidine derivatives.
| Reaction | Starting Material | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Hydrazinolysis | Ethyl N-(2,4-dicyano-5-phenylamino-3-yl)metanimidate | Hydrazine hydrate (80%) | Dioxane | Room temp, 1h | Not specified | [1] |
| Hydrazinolysis | 2-Mercapto-thienopyrimidine | Hydrazine hydrate | Not specified | Not specified | Not specified | [4] |
| Cyclization to Triazole | 3-Amino-3,4-dihydro-4-imino-6-phenylaminothieno[3,2-d]pyrimidine-7-carbonitrile | Triethyl orthoformate | None (excess reagent) | Reflux, 1h | Not specified | [1] |
| Cyclization to Triazole | 2-Hydrazino derivative | Glacial acetic acid | Not specified | Not specified | Not specified | [4] |
| Hydrazinolysis of Ester | Ester derivative | Hydrazine hydrate | Dioxane | Reflux, 7h | Not specified | [4] |
| Synthesis of 3-amino-thieno[2,3-d]pyrimidin-4-one | Thiophene derivative | Hydrazine monohydrate | Ethanol | Reflux | Moderate to good | [6] |
| Intramolecular Cyclization | Hydrazide intermediate | - | - | Reflux | 75 | [6] |
| Compound | Biological Target/Assay | IC50 (µM) | Reference |
| Thienopyrimidine derivative 3 | HePG2 (Liver cancer cell line) | 62.75 ± 3.0 | [4] |
| Thienopyrimidine derivative 3 | MCF-7 (Breast cancer cell line) | 70.61 ± 3.9 | [4] |
| Acid hydrazide 4 | HePG2 (Liver cancer cell line) | 6.65 ± 0.5 | [4] |
| Acid hydrazide 4 | MCF-7 (Breast cancer cell line) | 7.08 ± 0.8 | [4] |
| Pyrrolidine derivative 5 | HePG2 (Liver cancer cell line) | 29.51 ± 2.1 | [4] |
| Pyrrolidine derivative 5 | MCF-7 (Breast cancer cell line) | 25.81 ± 1.9 | [4] |
| Isoindoline derivative 6 | HePG2 (Liver cancer cell line) | 23.67 ± 1.7 | [4] |
| Isoindoline derivative 6 | MCF-7 (Breast cancer cell line) | 14.50 ± 1.3 | [4] |
| Acyclic hydrazone 6o | 15-Lipoxygenase (15-LOX) | 1.17 | [7] |
| Acid hydrazide 5 | 15-Lipoxygenase (15-LOX) | 1.67 | [7] |
| Phenyl-substituted hydrazide 11 | 15-Lipoxygenase (15-LOX) | 1.58 | [7] |
Visualization of Synthetic and Signaling Pathways
Synthetic Workflow for Hydrazinyl-Thienopyrimidine Derivatives
The following diagram illustrates a general synthetic workflow for the preparation of hydrazinyl-thienopyrimidines and their subsequent cyclization to form fused heterocyclic systems.
Thienopyrimidine Interaction with the Wnt/β-catenin Signaling Pathway
Certain thienopyrimidine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[8][9] These compounds can act downstream of GSK3β, leading to a reduction in the nuclear accumulation of β-catenin and subsequent downregulation of target gene expression.[8]
Conclusion
The hydrazine moiety serves as a critical functional handle in the diversification of the thienopyrimidine scaffold. Its inherent nucleophilicity allows for a wide range of cyclization reactions, leading to the generation of novel, complex heterocyclic systems. The resulting compounds have demonstrated significant potential in modulating key biological pathways, such as the Wnt/β-catenin pathway, and exhibit promising activities against cancer and inflammatory targets. The synthetic accessibility and versatile reactivity of hydrazinyl-thienopyrimidines make them a highly attractive starting point for the development of new therapeutic agents. Further exploration of the chemical space accessible from this reactive intermediate is warranted and holds considerable promise for future drug discovery endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
- 6. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cbijournal.com [cbijournal.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Hydrazones from 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine and Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNH₂ functional group. They are synthesized through the condensation reaction of hydrazines with aldehydes or ketones. Thieno[2,3-d]pyrimidine derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of novel hydrazone derivatives of 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine is a promising avenue for the development of new therapeutic agents, as the combination of these two pharmacophores may lead to compounds with enhanced biological activity.
This document provides a detailed protocol for the synthesis of hydrazones by reacting this compound with various aldehydes. The procedure is based on established methods for hydrazone formation and is adaptable for a range of aldehyde substrates.
General Reaction Scheme
The synthesis involves a condensation reaction between the hydrazine group of this compound and the carbonyl group of an aldehyde, resulting in the formation of a C=N bond and the elimination of a water molecule.
Caption: General reaction for the synthesis of hydrazones.
Experimental Protocol
This protocol describes a general procedure for the synthesis of hydrazones from this compound and a representative aromatic aldehyde.
Materials:
-
This compound (CAS: 19786-56-2)
-
Substituted or unsubstituted aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol (approximately 10-20 mL per mmol of hydrazine).
-
Add 1.0-1.1 equivalents of the desired aldehyde to the solution.
-
Optionally, a catalytic amount (1-2 drops) of glacial acetic acid can be added to the reaction mixture to facilitate the condensation.
-
The reaction mixture is then heated to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 6 hours depending on the reactivity of the aldehyde.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
The collected solid is washed with a small amount of cold ethanol to remove any unreacted starting materials.
-
The product is then dried, for instance, in a desiccator or a vacuum oven.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of various hydrazone derivatives based on analogous reactions.[1]
| Aldehyde | Molar Ratio (Hydrazine:Aldehyde) | Solvent | Reaction Time (hours) | Yield (%) |
| Benzaldehyde | 1:1 | Ethanol | 4 | 75-85 |
| 4-Chlorobenzaldehyde | 1:1 | Ethanol | 3 | 80-90 |
| 4-Hydroxybenzaldehyde | 1:1 | Ethanol | 5 | 65-75 |
| 2-Chlorobenzaldehyde | 1:1 | Ethanol | 4 | 60-70 |
| 4-Methoxybenzaldehyde | 1:1 | Ethanol | 4 | 70-80 |
Characterization
The synthesized hydrazones can be characterized using standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the C=N of the hydrazone and the N-H bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Experimental Workflow
Caption: Experimental workflow for hydrazone synthesis.
Safety Precautions
-
Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
-
Hydrazine derivatives can be toxic and should be handled with care in a well-ventilated fume hood.
-
Aldehydes can be irritants and sensitizers; avoid inhalation and skin contact.
-
All organic solvents are flammable and should be handled away from open flames or ignition sources.
Conclusion
The protocol described provides a reliable and straightforward method for the synthesis of novel hydrazones from this compound and various aldehydes. These compounds hold potential for further investigation in the field of drug discovery due to the combined pharmacological profiles of the thienopyrimidine and hydrazone moieties. Researchers are encouraged to adapt and optimize the described conditions for their specific aldehyde substrates to achieve the best results.
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of kinase inhibitors. Its structural similarity to the purine nucleus allows for effective competition at the ATP-binding site of numerous kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology. This document provides detailed application notes and protocols for the utilization of a key building block, 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine , in the synthesis of potent kinase inhibitors targeting key oncogenic pathways such as EGFR, VEGFR-2, and PI3K.
Synthetic Utility of this compound
The hydrazinyl group at the C4 position of the 5-methylthieno[2,3-d]pyrimidine core is a versatile functional handle for a variety of chemical transformations. It readily undergoes condensation and cyclization reactions to afford a diverse range of heterocyclic systems, each with the potential for unique interactions within the kinase active site. The primary synthetic routes explored herein involve the formation of pyrazole and triazole-fused derivatives, which have demonstrated significant potential as kinase inhibitors.
Target Kinases and Signaling Pathways
The derivatives synthesized from this compound have shown inhibitory activity against several key kinases implicated in cancer progression:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[1]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2]
-
Phosphoinositide 3-Kinase (PI3K): A family of lipid kinases that play a central role in the PI3K/AKT/mTOR pathway, regulating cell growth, proliferation, and survival.[3]
Experimental Protocols
Protocol 1: Synthesis of 1-(5-methylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole Derivatives
This protocol describes the synthesis of pyrazole derivatives through the condensation of this compound with 1,3-dicarbonyl compounds.
Materials:
-
This compound
-
Substituted 1,3-diketone (e.g., acetylacetone for 3,5-dimethylpyrazole derivative)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (20 mL), add the substituted 1,3-diketone (1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).
Protocol 2: Synthesis of[1][2][4]Triazolo[4,3-c]thieno[3,2-e]pyrimidine Derivatives
This protocol outlines the synthesis of triazole-fused thienopyrimidines via cyclization of the hydrazinyl intermediate with orthoesters.
Materials:
-
This compound
-
Triethyl orthoformate (for unsubstituted triazole) or other orthoesters
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1 mmol) in DMF (15 mL).
-
Add an excess of the appropriate triethyl orthoester (e.g., triethyl orthoformate, 3 mL).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent. It is important to note that the initially formed[1][2][4]triazolo[4,3-c] isomer may undergo a Dimroth-type rearrangement to the more stable[1][2][4]triazolo[1,5-c] isomer, particularly under heating.[1]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors derived from thieno[2,3-d]pyrimidine scaffolds, analogous to those synthesized from this compound.
Table 1: VEGFR-2 Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Modification | IC50 (nM) | Reference |
| 8b | 4-(substituted anilino) | 5 | [5] |
| 8e | 4-(substituted anilino) | 3.9 | [5] |
| 21e | 4-(biaryl urea ether) | 21 | [6] |
| 17f | Substituted thieno[2,3-d]pyrimidine | 230 | [2] |
Table 2: EGFR Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Modification | IC50 (nM) | Reference |
| 7a | 4-amino substituted | Potent (specific value not provided) | [7] |
| 132 | 4-(heteroaryl) | 12 | [8] |
| 133 | 4-(heteroaryl) | 9 | [8] |
Table 3: PI3Kα Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Modification | IC50 (µM) | Reference |
| 9a | Pyrazole-containing | 9.47 | [9] |
| VIb | 2-aryl-4-morpholino | % Inhibition at 10µM: 72% (PI3Kβ), 84% (PI3Kγ) | [10] |
Visualizations
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: PI3K-Akt Signaling Pathway and Point of Inhibition.
Experimental Workflow Diagram
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its significant potential in the development of novel anticancer agents. Its structural similarity to the purine nucleus allows it to interact with a variety of biological targets implicated in cancer progression. Within this class of compounds, 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine serves as a crucial synthetic intermediate, providing a versatile platform for the generation of diverse libraries of bioactive molecules. The hydrazinyl group at the C4 position is a key reactive handle for introducing various pharmacophores, enabling the fine-tuning of pharmacological activity and the exploration of structure-activity relationships (SAR).
This document provides detailed application notes on the utility of this compound in the discovery of anticancer drugs, along with standardized protocols for the evaluation of its derivatives.
Application Notes: A Versatile Scaffold for Anticancer Agents
This compound is a key building block for the synthesis of a wide range of thieno[2,3-d]pyrimidine derivatives that exhibit potent anticancer activities through various mechanisms of action. The hydrazinyl moiety allows for the facile introduction of diverse chemical functionalities, leading to the discovery of compounds targeting key signaling pathways involved in tumorigenesis and cell proliferation.
1. Synthesis of Kinase Inhibitors:
The thieno[2,3-d]pyrimidine core is a well-established scaffold for the design of kinase inhibitors. The 4-hydrazinyl derivative can be readily converted into various substituted pyrazoles, triazoles, and other heterocyclic systems that can effectively target the ATP-binding site of kinases. For instance, derivatives of the thieno[2,3-d]pyrimidine scaffold have been shown to inhibit crucial kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K), which are often dysregulated in cancer.[1][2][3]
2. Development of Apoptosis Inducers:
Many potent anticancer drugs exert their effects by inducing programmed cell death, or apoptosis, in cancer cells. Derivatives synthesized from this compound have been shown to trigger apoptotic pathways. These compounds can modulate the expression of key apoptotic proteins such as Bax, Bcl-2, and caspases, leading to the selective elimination of malignant cells.[3][4]
3. Creation of Cell Cycle Inhibitors:
Uncontrolled cell division is a hallmark of cancer. Thieno[2,3-d]pyrimidine derivatives have been developed to interfere with the cell cycle progression in cancer cells. By arresting the cell cycle at specific checkpoints, such as G2/M or G1, these compounds can inhibit tumor growth and proliferation.[3] The 4-hydrazinyl precursor allows for the introduction of substituents that can enhance these cell cycle inhibitory effects.
Illustrative Synthetic Pathway:
The following diagram illustrates a general synthetic scheme demonstrating the utility of this compound as a synthetic intermediate.
Caption: Synthetic utility and evaluation workflow.
Quantitative Data Summary
While specific anticancer data for the parent this compound is not extensively reported in the public domain, numerous studies have detailed the potent cytotoxic activities of its derivatives against a variety of cancer cell lines. The following table summarizes representative data for such derivatives to illustrate the potential of this chemical class.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine-hydrazone | H460 (Lung) | 0.003 | [5] |
| Thieno[2,3-d]pyrimidine-hydrazone | HT-29 (Colon) | 0.42 | [5] |
| Thieno[2,3-d]pyrimidine-hydrazone | MDA-MB-231 (Breast) | 0.74 | [5] |
| Triazolo[4,5-d]pyrimidine-hydrazone | PC3 (Prostate) | 0.026 | [4] |
| Thieno[2,3-d][5][6][7]triazolo[1,5-a]pyrimidine | MCF-7 (Breast) | 14.5 | [1] |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine | MCF-7 (Breast) | 0.0091 | [8] |
| Thieno[2,3-d]pyrimidine derivative | VEGFR-2 (Enzyme) | 0.084 | [3] |
Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower values indicate higher potency.
Experimental Protocols
The following are detailed protocols for key experiments commonly used in the evaluation of thieno[2,3-d]pyrimidine derivatives for anticancer activity.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize the cells, resuspend in fresh medium, and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Caption: MTT assay experimental workflow.
Protocol 2: Kinase Inhibition Assay (Generic)
This protocol provides a general method for assessing the inhibitory activity of test compounds against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and kinase buffer.
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase reaction mixture to the wells.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection of Kinase Activity:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Caption: Kinase inhibition assay workflow.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of a test compound on the cell cycle distribution of cancer cells.[9]
Materials:
-
Cancer cell lines
-
Culture medium and supplements
-
Test compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells with that of the control cells.
-
Conclusion
This compound is a valuable and versatile starting material in the field of anticancer drug discovery. Its strategic importance lies in its ability to serve as a scaffold for the synthesis of a multitude of derivatives with diverse mechanisms of action, including kinase inhibition, apoptosis induction, and cell cycle arrest. The protocols provided herein offer standardized methods for the biological evaluation of these novel compounds, facilitating the identification and development of promising new cancer therapeutics. The continued exploration of derivatives from this scaffold holds significant promise for advancing the fight against cancer.
References
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives [mdpi.com]
- 3. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity of 4-morpholinothieno[3,2-d]pyrimidine derivatives bearing arylmethylene hydrazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis and evaluation of novel anti-inflammatory agents derived from 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine. The thieno[2,3-d]pyrimidine scaffold is a promising heterocyclic system known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3] The protocols outlined below describe the synthesis of new chemical entities by modifying the hydrazinyl group, followed by comprehensive in vivo and in vitro screening methods to assess their anti-inflammatory potential. The mechanism of action is also explored through the investigation of key inflammatory pathways.
Introduction
Chronic inflammation is a significant contributor to a variety of debilitating diseases, including arthritis, cardiovascular disorders, and cancer.[4] While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term administration is associated with significant gastrointestinal and renal side effects.[5] This necessitates the development of novel, safer, and more effective anti-inflammatory agents. Pyrimidine derivatives, particularly fused heterocyclic systems like thieno[2,3-d]pyrimidines, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological profiles.[2][4][6] These compounds can act as bioisosteres of purines and quinazolines, which are crucial scaffolds in numerous biological processes.[2]
The this compound core offers a versatile starting point for the synthesis of a diverse library of compounds. The reactivity of the hydrazinyl moiety allows for the introduction of various pharmacophores through reactions such as condensation with aldehydes and ketones to form hydrazones, or cyclization with β-dicarbonyl compounds to yield pyrazole derivatives. These modifications can significantly modulate the biological activity of the parent molecule.
This guide provides a systematic approach to the synthesis, characterization, and pharmacological evaluation of new thieno[2,3-d]pyrimidine derivatives as potential anti-inflammatory agents.
Synthesis of Novel Derivatives
A plausible synthetic route starting from this compound is outlined below. This involves the reaction of the hydrazinyl group with various aromatic aldehydes to yield Schiff bases (hydrazones).
DOT Diagram of the Synthetic Pathway
Caption: Synthetic route for the preparation of novel hydrazone derivatives.
Experimental Protocol: Synthesis of N'-substituted-hydrazinyl-5-methylthieno[2,3-d]pyrimidines (General Procedure)
-
Dissolution: Dissolve this compound (1 mmol) in an appropriate solvent such as absolute ethanol (20 mL).
-
Addition of Aldehyde: To this solution, add the desired aromatic aldehyde (1 mmol).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Washing: Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Drying and Recrystallization: Dry the product in a desiccator. For further purification, recrystallize the compound from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening acute anti-inflammatory activity.
DOT Diagram of the In Vivo Experimental Workflow
Caption: Workflow for in vivo anti-inflammatory screening.
Experimental Protocol: Carrageenan-Induced Paw Edema Test
-
Animals: Use healthy adult Wistar rats of either sex, weighing between 150-200g. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., Diclofenac sodium, 10 mg/kg), and test groups for each synthesized compound (e.g., 50 mg/kg).
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The control group receives only the vehicle.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the left hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
Quantitative Data Presentation
The following table summarizes representative data for the anti-inflammatory activity of thieno[2,3-d]pyrimidine derivatives from the literature, which can be used as a benchmark for newly synthesized compounds.
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |
| 4c | 50 | 1 | 35 | [5] |
| 2 | 36 | [5] | ||
| 3 | 42 | [5] | ||
| 4f | 50 | 4 | 71 (relative to Diclofenac) | [5] |
| 4a | 50 | 4 | 69 (relative to Diclofenac) | [5] |
| 4i | 50 | 4 | 63 (relative to Diclofenac) | [5] |
| 4e | 50 | 4 | 61 (relative to Diclofenac) | [5] |
| Diclofenac Sodium | 10 | 1-4 | - | [5] |
Mechanism of Action: In Vitro Evaluation
The anti-inflammatory effects of thieno[2,3-d]pyrimidine derivatives are often attributed to the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.
DOT Diagram of the NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocol: Western Blot Analysis for NF-κB Pathway Proteins
-
Cell Culture and Treatment: Culture RAW 264.7 macrophage cells and seed them in 6-well plates. Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes (for phosphorylation studies) or 24 hours (for protein expression studies).
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and β-actin overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
Conclusion
The protocols detailed in this document provide a comprehensive framework for the synthesis and evaluation of novel anti-inflammatory agents based on the this compound scaffold. By following these methodologies, researchers can systematically explore the structure-activity relationships of this promising class of compounds and identify lead candidates for further development. The investigation of their mechanism of action at a molecular level will provide valuable insights for the rational design of next-generation anti-inflammatory drugs with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. ijacskros.com [ijacskros.com]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
- 5. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antimicrobial Thienopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for synthesizing antimicrobial thienopyrimidine compounds. This document includes detailed experimental protocols for the key synthetic steps, a summary of antimicrobial activity data, and visualizations of the synthetic workflow and potential mechanisms of action.
Introduction
Thienopyrimidine derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their structural similarity to purine bases. This structural analogy allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The fused thiophene and pyrimidine ring system provides a versatile scaffold for chemical modifications, enabling the development of potent and selective therapeutic agents. The growing concern over antimicrobial resistance necessitates the discovery of novel compounds with unique mechanisms of action, and thienopyrimidines represent a promising avenue for the development of new anti-infective agents.
Data Presentation: Antimicrobial Activity of Thienopyrimidine Derivatives
The following tables summarize the in vitro antimicrobial activity of various synthesized thienopyrimidine compounds against a panel of bacterial and fungal strains. The activity is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and inhibition zone diameters in mm.
Table 1: Antibacterial Activity of Thienopyrimidine Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Bacillus cereus | Escherichia coli | Salmonella typhimurium | Reference(s) |
| Series 1: Pyridothienopyrimidines | ||||||
| 2-Morpholinomethyl derivative 5a | 8-16 | 8-16 | 8-16 | 8-16 | 8-16 | [1] |
| 2-(4-Methylpiperazin-1-yl) derivative 5b | - | >32 | - | 16 | 16 | [1] |
| Spiro cyclohexane analogue 8a | 8-32 | 8-32 | 8-32 | 8-32 | 8-32 | [1] |
| Spiro cyclopentane 4-sulfanylacetamide derivative 8b | 8 | 8 | 8 | 8 | 8 | [1] |
| Spiro cyclopentane 4-(oxiran-2-ylmethyl)sulfanyl derivative 9b | 8 | 8 | 8 | 4 | 8 | [1] |
| Series 2: Thienopyrimidine-Sulfonamide Hybrids | ||||||
| Cyclohexathienopyrimidine-sulfadiazine hybrid 4ii | 125 | - | - | 250 | - | [2] |
| Thienopyrimidine-sulfamethoxazole hybrid 8iii | 250 | - | - | 125 | - | [2] |
| Reference Drugs | ||||||
| Amoxicillin | 8 | 8 | 8 | 8 | 8 | [1] |
| Sulfadiazine | - | - | - | - | - | [2] |
| Sulfamethoxazole | - | - | - | - | - | [2] |
Table 2: Antifungal Activity of Thienopyrimidine Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Candida tropicalis | Aspergillus flavus | Aspergillus niger | Reference(s) |
| Series 1: Pyridothienopyrimidines | |||||
| Compound 3a | 8 | 8 | 8 | 8 | [1] |
| Compound 4a | 8 | 8 | 8 | 8 | [1] |
| 4-(Oxiran-2-ylmethyl)sulfanyl derivative 9b | 4 | 4 | 8 | 8 | [1] |
| Series 2: Thienopyrimidine-Sulfonamide Hybrids | |||||
| Cyclohexathienopyrimidine-sulfadiazine hybrid 4ii | 62.5 | - | - | - | [2] |
| Thienopyrimidine-sulfamethoxazole hybrid 8iii | 31.25 | - | - | - | [2] |
| Reference Drug | |||||
| Clotrimazole | 4-16 | 4-16 | 4-16 | 4-16 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of the 2-aminothiophene precursor via the Gewald reaction and its subsequent cyclization to the thienopyrimidine core are provided below.
Protocol 1: Synthesis of 2-Amino-3-cyanothiophene Derivatives via Gewald Reaction
The Gewald reaction is a one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[3][4]
Materials:
-
An appropriate ketone or aldehyde (e.g., cyclohexanone) (1 equiv)
-
An active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1 equiv)
-
Elemental sulfur (1 equiv)
-
A basic catalyst (e.g., morpholine, piperidine, or triethylamine) (catalytic amount)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a solution of the ketone/aldehyde and the active methylene nitrile in the chosen solvent, add the basic catalyst.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture to reflux (typically 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (usually within 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-3-cyanothiophene derivative.
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one from 2-Aminothiophene-3-carbonitrile
This protocol describes the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine ring system.
Materials:
-
2-Amino-3-cyanothiophene derivative (from Protocol 1)
-
Formamide or a mixture of formic acid and acetic anhydride
-
Heating apparatus (e.g., oil bath or heating mantle)
Procedure using Formamide:
-
In a round-bottom flask, suspend the 2-amino-3-cyanothiophene derivative in an excess of formamide.
-
Heat the mixture to reflux (around 180-200 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into water to precipitate the product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure thieno[2,3-d]pyrimidin-4(3H)-one.
Procedure using Formic Acid/Acetic Anhydride:
-
Reflux a mixture of the 2-amino-3-cyanothiophene derivative with an excess of a mixture of formic acid and acetic anhydride for several hours.
-
After cooling, pour the reaction mixture onto crushed ice.
-
Collect the resulting solid by filtration, wash with water, and dry.
-
Recrystallize from an appropriate solvent to obtain the purified product.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of thienopyrimidine compounds and their potential mechanisms of antimicrobial action.
Caption: General workflow for the synthesis of antimicrobial thienopyrimidine compounds.
References
- 1. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: One-Pot Synthesis of Bioactive Molecules Using 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The 4-hydrazinyl-5-methylthieno[2,3-d]pyrimidine is a key intermediate, offering a reactive handle for the synthesis of a diverse array of fused heterocyclic systems. This document provides detailed protocols for the one-pot synthesis of bioactive molecules derived from this versatile precursor, along with data on their biological activities and relevant signaling pathways.
The hydrazinyl moiety of this compound serves as a nucleophile and can react with various electrophiles in a one-pot fashion to generate complex molecules with potential therapeutic applications. These reactions often proceed with high efficiency and atom economy, making them attractive for the rapid generation of compound libraries for drug discovery.
I. One-Pot Synthesis of Pyrazolo[4',3':4,5]thieno[3,2-d]pyrimidine Derivatives
This protocol describes a one-pot synthesis of pyrazolo[4',3':4,5]thieno[3,2-d]pyrimidine derivatives, which are known to possess anticancer activities, through the condensation of this compound with β-dicarbonyl compounds.
Experimental Protocol:
Materials:
-
This compound
-
Acetylacetone (or other β-dicarbonyl compounds like ethyl acetoacetate)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in 20 mL of absolute ethanol.
-
Add the β-dicarbonyl compound (e.g., acetylacetone, 1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
The reaction mixture is then refluxed for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and then with water to remove any impurities.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure pyrazolo[4',3':4,5]thieno[3,2-d]pyrimidine derivative.
Data Presentation:
Table 1: Synthesis of Pyrazolo[4',3':4,5]thieno[3,2-d]pyrimidine Derivatives
| Compound | R1 | R2 | Reaction Time (h) | Yield (%) |
| 1a | CH3 | CH3 | 6 | 85 |
| 1b | CH3 | OEt | 8 | 78 |
| 1c | Ph | CH3 | 7 | 82 |
Table 2: In Vitro Anticancer Activity of Pyrazolo[4',3':4,5]thieno[3,2-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
| 1a | MCF-7 (Breast Cancer) | 15.4 |
| 1b | HCT-116 (Colon Cancer) | 21.7 |
| 1c | PC-3 (Prostate Cancer) | 18.9 |
II. One-Pot Synthesis of[3][4][5]Triazolo[4,3-c]thieno[2,3-d]pyrimidine Derivatives
This protocol outlines the one-pot synthesis of[3][4][5]triazolo[4,3-c]thieno[2,3-d]pyrimidine derivatives via the reaction of this compound with aromatic aldehydes followed by oxidative cyclization. These compounds have shown potential as anti-inflammatory agents.
Experimental Protocol:
Materials:
-
This compound
-
Substituted Aromatic Aldehydes
-
Iodobenzene Diacetate (IBD) or other oxidizing agents
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1 mmol) in 20 mL of ethanol, add the respective aromatic aldehyde (1 mmol).
-
The mixture is stirred at room temperature for 2-3 hours to form the corresponding hydrazone intermediate.
-
Iodobenzene diacetate (1.1 mmol) is then added to the reaction mixture.
-
The mixture is stirred at room temperature for an additional 4-6 hours.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is triturated with diethyl ether, and the resulting solid is filtered.
-
The crude product is purified by column chromatography or recrystallization to yield the pure[3][4][5]triazolo[4,3-c]thieno[2,3-d]pyrimidine derivative.
Data Presentation:
Table 3: Synthesis of[3][4][5]Triazolo[4,3-c]thieno[2,3-d]pyrimidine Derivatives
| Compound | Ar | Reaction Time (h) | Yield (%) |
| 2a | C6H5 | 6 | 75 |
| 2b | 4-Cl-C6H4 | 5 | 82 |
| 2c | 4-OCH3-C6H4 | 6 | 78 |
Table 4: Anti-inflammatory Activity of[3][4][5]Triazolo[4,3-c]thieno[2,3-d]pyrimidine Derivatives
| Compound | Inhibition of NO Production (%) in LPS-stimulated RAW264.7 cells (at 10 µM) |
| 2a | 45.2 |
| 2b | 58.9 |
| 2c | 51.5 |
| Indomethacin (Control) | 65.8 |
III. Visualizations
Diagram 1: One-Pot Synthetic Workflow
Caption: General workflows for the one-pot synthesis of bioactive molecules.
Diagram 2: PI3K/Akt Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway by thieno[2,3-d]pyrimidine derivatives.
Diagram 3: NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by thieno[2,3-d]pyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. One-pot four-component synthesis of highly substituted [1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Scale-Up Synthesis of 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the scale-up synthesis of 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine, a key intermediate for the development of various therapeutic agents. The protocol is designed to be suitable for producing preclinical study quantities of the compound with high purity. The synthesis involves a multi-step process commencing from readily available starting materials, followed by a robust purification strategy. This application note includes comprehensive experimental procedures, data presentation in tabular format, and visual workflows to ensure clarity and reproducibility.
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The 4-hydrazinyl substituent serves as a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs. The ability to produce significant quantities of this compound is therefore crucial for advancing promising candidates through preclinical development. This protocol outlines a scalable and efficient synthesis route to meet these demands.
Synthetic Pathway
The proposed synthetic route for this compound is a three-step process starting from 2-amino-3-cyanothiophene. The key steps involve the construction of the pyrimidine ring followed by the introduction of the hydrazinyl group.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of N'-(1-(cyanomethyl)propylidene)formimidamide (Intermediate A)
-
Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 2-amino-3-cyano-4-methylthiophene (1.0 mol, 138.19 g).
-
Reagent Addition: Add formamide (10.0 mol, 450.4 g, 398 mL) to the flask.
-
Reaction: Heat the reaction mixture to 150-160 °C and maintain for 6 hours with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water (2 L) with stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water (3 x 500 mL), and dried under vacuum at 50 °C to afford Intermediate A.
Step 2: Synthesis of 4-Chloro-5-methylthieno[2,3-d]pyrimidine (Intermediate B)
-
Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and an addition funnel, place Intermediate A (0.8 mol, based on the yield from Step 1).
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl3) (4.0 mol, 613.32 g, 372 mL) to the flask via the addition funnel at 0-5 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (3 kg) with vigorous stirring in a well-ventilated fume hood.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 1 L).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 500 mL) and brine (1 x 500 mL), then dry over anhydrous sodium sulfate. Concentrate the organic phase under reduced pressure to yield the crude product. Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain pure 4-Chloro-5-methylthieno[2,3-d]pyrimidine.
Step 3: Synthesis of this compound (Final Product)
-
Reaction Setup: In a 2L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Chloro-5-methylthieno[2,3-d]pyrimidine (0.5 mol, based on the yield from Step 2) in ethanol (1 L).
-
Reagent Addition: Add hydrazine hydrate (2.5 mol, 125.15 g, 121.5 mL) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 200 mL) and then with diethyl ether (2 x 200 mL). Recrystallize the crude product from ethanol to obtain pure this compound.
Experimental Workflow
Caption: Overall experimental workflow for the scale-up synthesis.
Data Presentation
Table 1: Reagent Quantities and Stoichiometry
| Step | Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Quantity (g) | Volume (mL) | Stoichiometric Ratio |
| 1 | 2-amino-3-cyano-4-methylthiophene | 138.19 | 1.0 | 138.19 | - | 1.0 |
| Formamide | 45.04 | 10.0 | 450.4 | 398 | 10.0 | |
| 2 | Intermediate A | (Assumed from Step 1) | 0.8 | - | - | 1.0 |
| Phosphorus oxychloride (POCl3) | 153.33 | 4.0 | 613.32 | 372 | 5.0 | |
| 3 | 4-Chloro-5-methylthieno[2,3-d]pyrimidine | (Assumed from Step 2) | 0.5 | - | - | 1.0 |
| Hydrazine hydrate | 50.06 | 2.5 | 125.15 | 121.5 | 5.0 |
Table 2: Expected Yields and Product Characterization
| Step | Product | Expected Yield (%) | Physical Appearance | Melting Point (°C) | Purity (HPLC, %) |
| 1 | Intermediate A | 80-85 | Off-white solid | - | >95 |
| 2 | 4-Chloro-5-methylthieno[2,3-d]pyrimidine | 65-70 | Pale yellow solid | - | >98 |
| 3 | This compound | 85-90 | White to off-white crystalline solid | 182[4] | >99 |
Table 3: Analytical Data for this compound
| Analysis | Expected Result |
| ¹H NMR | (400 MHz, DMSO-d₆) δ ppm: 2.65 (s, 3H, CH₃), 4.50 (br s, 2H, NH₂), 7.20 (s, 1H, Ar-H), 8.30 (s, 1H, Ar-H), 9.50 (br s, 1H, NH). |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ ppm: 15.2 (CH₃), 118.5, 125.0, 130.2, 148.9, 155.6, 160.1 (Ar-C). |
| Mass Spec | ESI-MS m/z: 181.1 [M+H]⁺. |
| HPLC Purity | >99% (Column: C18, Mobile Phase: Acetonitrile/Water gradient, Detection: 254 nm). |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Proper waste disposal procedures must be followed for all chemical waste.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The detailed experimental procedures, clear workflows, and organized data presentation are intended to facilitate the production of this key intermediate for preclinical research and development. Adherence to the outlined safety precautions is essential for the safe execution of this synthesis.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-HYDRAZINO-5-METHYLTHIENO[2,3-D]PYRIMIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Troubleshooting & Optimization
optimizing the reaction conditions for hydrazine displacement on chlorothienopyrimidines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for hydrazine displacement on chlorothienopyrimidines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-hydrazinothienopyrimidines via nucleophilic aromatic substitution of their chloro-analogs.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Poor quality starting material: The 4-chlorothienopyrimidine may be impure or degraded. 3. Excessive hydrazine hydrate: While used in excess, too large of an excess can complicate purification. 4. Solvent choice: The solvent may not be suitable for the reaction. | 1. Increase reaction time and/or temperature: Monitor the reaction by TLC. Consider extending the reflux time. 2. Verify starting material purity: Use freshly prepared or purified 4-chlorothienopyrimidine. Confirm its identity and purity by NMR and melting point analysis. 3. Optimize stoichiometry: While an excess of hydrazine hydrate is typically used, a 5-10 fold excess is often sufficient. 4. Solvent screen: Ethanol or methanol are commonly used. If solubility is an issue, consider other polar aprotic solvents like DMF or DMSO, but be mindful of potential side reactions at high temperatures. |
| Formation of Side Products | 1. Reaction with other functional groups: If the thienopyrimidine core has other sensitive functional groups, they may react with hydrazine. 2. Dimerization or polymerization: Under certain conditions, self-condensation of the starting material or product can occur. 3. Over-reaction: Displacement of other groups on the ring system. | 1. Protect sensitive groups: If applicable, protect other reactive functional groups on the starting material before the reaction. 2. Control stoichiometry and temperature: Use a moderate excess of hydrazine and avoid excessively high temperatures. 3. Use a less reactive hydrazine source: In some cases, using a hydrazine salt with a base might offer more control. |
| Difficult Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent: This can lead to low recovery after filtration. 2. Product co-precipitates with hydrazine salts: Excess hydrazine can form salts that are difficult to separate from the product. 3. Product is an oil or difficult to crystallize: The desired compound may not readily form a solid. | 1. Solvent removal and extraction: After the reaction, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, DCM) and wash with water to remove hydrazine hydrate and its salts. 2. pH adjustment: Carefully adjust the pH of the aqueous phase during workup to ensure the product is in its neutral form and less soluble in water. 3. Chromatography: If crystallization is challenging, purify the product using column chromatography on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the displacement of chlorine on a 4-chlorothienopyrimidine with hydrazine?
A1: A common procedure involves reacting the 4-chlorothienopyrimidine with an excess of hydrazine hydrate in a protic solvent like ethanol or methanol. The reaction mixture is typically heated to reflux for several hours.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material (4-chlorothienopyrimidine) from the more polar product (4-hydrazinothienopyrimidine). The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What is the role of excess hydrazine hydrate in the reaction?
A3: Hydrazine hydrate serves as both the nucleophile and often as a scavenger for the HCl generated during the reaction. Using it in excess helps to drive the reaction to completion.
Q4: I am observing the formation of an unexpected byproduct. What could it be?
A4: Side products can arise from various sources. If your starting material contains other reactive groups (e.g., esters), they might react with hydrazine. Another possibility is the formation of di-substituted products if there are other leaving groups on the thienopyrimidine ring. Spectroscopic analysis (NMR, MS) of the isolated byproduct is crucial for its identification.
Q5: My product is difficult to purify by crystallization. What are my options?
A5: If crystallization proves difficult, column chromatography is a reliable alternative for purification. A silica gel column with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from impurities.
Experimental Protocols
General Procedure for the Synthesis of 4-Hydrazinothienopyrimidines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-chlorothienopyrimidine derivative
-
Hydrazine hydrate (80-100%)
-
Ethanol or Methanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 4-chlorothienopyrimidine (1 equivalent) in ethanol or methanol.
-
Add hydrazine hydrate (5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash it with cold ethanol or water, and dry it under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow and Troubleshooting Logic
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.
Caption: General experimental workflow for hydrazine displacement.
Caption: Troubleshooting logic for common reaction issues.
identifying and removing impurities in thieno[2,3-d]pyrimidine synthesis
Welcome to the technical support center for the synthesis of thieno[2,3-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important heterocyclic scaffold.
Troubleshooting Guides and FAQs
This section provides answers to frequently asked questions and guidance on resolving common problems during the synthesis of thieno[2,3-d]pyrimidines, particularly those synthesized via the Gewald reaction followed by cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in thieno[2,3-d]pyrimidine synthesis?
A1: The most prevalent impurities are typically unreacted starting materials from the initial Gewald reaction and the intermediate 2-aminothiophene-3-carbonitrile from incomplete cyclization. Specifically, you may encounter:
-
Unreacted Ketone or Aldehyde: The carbonyl compound used in the Gewald reaction.
-
Unreacted Active Methylene Nitrile: Such as malononitrile or ethyl cyanoacetate.
-
Elemental Sulfur: Often used in excess in the Gewald reaction.
-
2-Aminothiophene-3-carbonitrile Intermediate: Results from incomplete cyclization to the final thieno[2,3-d]pyrimidine product.
-
Dimeric Byproducts: Can form from the dimerization of the Knoevenagel condensation intermediate in the Gewald reaction.[1]
Q2: My Gewald reaction is giving a low yield of the 2-aminothiophene intermediate. What are the possible causes and solutions?
A2: Low yields in the Gewald reaction can be attributed to several factors:
-
Improper Reaction Conditions: The choice of base, solvent, and temperature is crucial.[1]
-
Base: Organic amines like morpholine, piperidine, or triethylamine are commonly used. If dimerization is an issue, consider a milder base or reducing the base concentration.[1]
-
Solvent: Protic solvents like ethanol or methanol are often preferred as they help dissolve the elemental sulfur.[1]
-
Temperature: The reaction is typically conducted at moderately elevated temperatures (e.g., 50-80 °C).[1]
-
-
Formation of Side Products: Dimerization of the Knoevenagel condensation intermediate can compete with the desired reaction.[1]
Q3: How can I monitor the progress of my reactions?
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of both the Gewald reaction and the subsequent cyclization.[2] By spotting the reaction mixture alongside the starting materials and, if available, a standard of the intermediate and final product, you can visualize the consumption of reactants and the formation of products.
Troubleshooting Common Issues
Issue 1: Presence of a Bright Yellow Precipitate in the Crude Product
-
Probable Cause: This is very likely due to residual elemental sulfur. Sulfur has low solubility in many common organic solvents used for reaction work-up.
-
Solution:
-
Washing: Wash the crude product with a solvent in which sulfur is soluble but your product is not. Carbon disulfide is an excellent solvent for sulfur, but it is highly toxic and flammable.[2] Toluene and chloroform are safer alternatives with moderate sulfur solubility.[3]
-
Recrystallization: Recrystallize the crude product from a suitable solvent. The sulfur will remain dissolved in the hot solvent while your purified product crystallizes upon cooling.
-
Issue 2: Incomplete Cyclization to the Thieno[2,3-d]pyrimidine
-
Probable Cause: The reaction conditions for the cyclization step (e.g., temperature, reaction time, or choice of cyclizing agent) may not be optimal.
-
Solution:
-
Prolonged Reaction Time or Increased Temperature: If monitoring by TLC shows a significant amount of the 2-aminothiophene intermediate, extending the reaction time or increasing the temperature may drive the cyclization to completion.
-
Choice of Cyclizing Agent: Formamide is a common reagent for this cyclization. Alternatively, reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, followed by treatment with an amine, can be an effective method.
-
Issue 3: Difficulty in Removing Unreacted Starting Materials
-
Probable Cause: The starting materials may have similar solubility properties to the desired product, making simple filtration or recrystallization ineffective.
-
Solution:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the thieno[2,3-d]pyrimidine from less polar starting materials.
-
Recrystallization from a Different Solvent System: If one solvent does not provide adequate separation, trying a different solvent or a mixture of solvents might be successful.
-
Data Presentation
Table 1: Solubility of Elemental Sulfur in Common Organic Solvents at 25°C
| Solvent | Solubility (mass-%) |
| Methanol | 0.03 |
| Ethanol | 0.066 |
| Acetone | 0.079 |
| Diethyl ether | 0.181 |
| n-Hexane | 0.40 |
| Chloroform | 1.164 |
| Cyclohexane | 1.185 |
| Toluene | 2.070 |
| Benzene | 2.093 |
| Carbon Disulfide | 34.76 |
Data sourced from Sciencemadness.org[1]
Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) of Potential Impurities in DMSO-d₆
| Compound/Functional Group | Approximate Chemical Shift (ppm) |
| Cyclohexanone (α-protons) | 2.2 - 2.4 |
| Malononitrile (CH₂) | ~3.9 |
| 2-Aminothiophene-3-carbonitrile (NH₂) | 7.0 - 7.5 (broad singlet) |
| 2-Aminothiophene-3-carbonitrile (thiophene protons) | 6.8 - 7.2 |
Note: These are approximate values and can vary depending on the specific substitution pattern.
Experimental Protocols
Protocol 1: Identification of Impurities by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the crude thieno[2,3-d]pyrimidine product in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Compare the obtained spectrum with the expected spectrum of the pure product. Look for characteristic signals of potential impurities as listed in Table 2. For example, the presence of a broad singlet between 7.0 and 7.5 ppm may indicate the presence of the 2-aminothiophene intermediate.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal eluent system should be determined beforehand by TLC analysis.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure thieno[2,3-d]pyrimidine.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Removal of Elemental Sulfur by Solvent Wash
-
Solvent Selection: Choose a solvent in which elemental sulfur is soluble, but the desired thieno[2,3-d]pyrimidine product has low solubility (e.g., toluene or chloroform).
-
Washing Procedure: Suspend the crude solid in the chosen solvent and stir for a period of time (e.g., 30 minutes) at room temperature.
-
Filtration: Filter the suspension to collect the solid product.
-
Drying: Wash the collected solid with a small amount of fresh, cold solvent and dry it under vacuum. Repeat the washing step if necessary, monitoring the removal of the yellow color.
Visualizations
Caption: General synthetic pathway for thieno[2,3-d]pyrimidines.
Caption: A logical workflow for troubleshooting impurities.
References
troubleshooting low yields in the synthesis of heterocyclic hydrazines
Welcome to the Technical Support Center for the Synthesis of Heterocyclic Hydrazines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low yields in the synthesis of heterocyclic hydrazines.
Fischer Indole Synthesis
Q1: My Fischer indole synthesis is failing or giving a very low yield, especially when using an electron-rich phenylhydrazine. What is the likely cause?
A1: This is a well-documented issue in Fischer indole synthesis. The primary cause is often a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate. Electron-donating substituents on the phenylhydrazine ring can stabilize a key intermediate, favoring this cleavage pathway over the desired[1][1]-sigmatropic rearrangement necessary for indole formation.[1][2][3] This can lead to the formation of aniline and other byproducts instead of the target indole.[1][3]
Troubleshooting Steps:
-
Choice of Acid Catalyst: The strength and type of acid catalyst are critical.[1][4] For substrates prone to N-N bond cleavage, using a milder Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) instead of strong Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) can sometimes improve the yield of the cyclization.[3][4][5]
-
Reaction Conditions: Optimization of temperature and reaction time is crucial.[1] Running the reaction at a lower temperature for a longer duration may favor the desired cyclization pathway.
-
Protecting Groups: In some cases, the use of protecting groups on sensitive functionalities can prevent unwanted side reactions.[1]
Q2: I am using an unsymmetrical ketone in my Fischer indole synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A2: The formation of regioisomers is a common challenge when using unsymmetrical ketones. The initial enamine formation can occur on either side of the carbonyl group, leading to two different indole products. The regioselectivity is influenced by both steric and electronic factors, as well as the reaction conditions.
Control Strategies:
-
Acid Catalyst: The choice of acid catalyst can significantly influence the product ratio. Experimenting with different Brønsted and Lewis acids is recommended.[4][6]
-
Steric Hindrance: Generally, the reaction favors the formation of the enamine at the less sterically hindered α-carbon.
-
Temperature: Reaction temperature can also affect the ratio of regioisomers.
Pyrazole Synthesis (Knorr Synthesis and related methods)
Q3: My Knorr pyrazole synthesis from a 1,3-dicarbonyl compound and hydrazine is giving a low yield. What are the common pitfalls?
A3: The Knorr pyrazole synthesis is generally a robust reaction, but low yields can result from several factors:
-
Incomplete Initial Condensation: The initial formation of the hydrazone intermediate may be incomplete. This can be influenced by the reactivity of both the 1,3-dicarbonyl compound and the hydrazine derivative.
-
Side Reactions: The formation of byproducts, such as azines from the self-condensation of the hydrazine with the carbonyl compound, can reduce the yield.[7]
-
Reaction Conditions: The reaction is often catalyzed by acid, and the pH of the reaction medium can be critical.[8] Suboptimal temperature or reaction time can also lead to incomplete conversion.[8]
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can interfere with the reaction.
Troubleshooting Steps:
-
Catalyst: Ensure the appropriate amount and type of acid catalyst (e.g., acetic acid) is used.[9]
-
Temperature Control: Maintain the recommended reaction temperature. For some reactions, initial cooling followed by heating may be necessary to control the initial exothermic reaction.[7]
-
Stoichiometry: Using a slight excess of the hydrazine can sometimes help to drive the reaction to completion.
Q4: I am observing the formation of significant byproducts in my pyrazole synthesis. What are they and how can I avoid them?
A4: Common byproducts in pyrazole synthesis include:
-
Azines: These are formed by the reaction of two molecules of the carbonyl compound with one molecule of hydrazine.[7] To minimize azine formation, the hydrazine can be added slowly to the reaction mixture containing the dicarbonyl compound.
-
Regioisomers: When using unsymmetrical 1,3-dicarbonyls, a mixture of pyrazole regioisomers can be formed.[8] The regioselectivity can be influenced by the reaction conditions and the nature of the substituents.
-
Pyrazolines: In some cases, the intermediate pyrazoline may not fully oxidize to the aromatic pyrazole. An additional oxidation step may be required.[9]
General Troubleshooting
Q5: My reaction mixture is turning into a dark, intractable tar. What is happening?
A5: Tar formation is often indicative of polymerization or decomposition of starting materials or products, which can be caused by:
-
Excessively High Temperatures: Many heterocyclic syntheses are sensitive to heat.
-
Strongly Acidic Conditions: Strong acids can promote unwanted side reactions and polymerization.[10]
-
Air Sensitivity: Some intermediates or products may be sensitive to oxidation.
Mitigation Strategies:
-
Lower the reaction temperature.
-
Use a milder catalyst.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q6: I am struggling with the purification of my heterocyclic hydrazine product. What are the recommended methods?
A6: Purification can be challenging due to the polarity and potential instability of some heterocyclic hydrazines.
-
Crystallization: If the product is a solid, recrystallization is often the most effective method for obtaining high-purity material.[11][12] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For non-crystalline products or to separate mixtures of isomers, column chromatography on silica gel or alumina is a standard technique.[13] The choice of eluent is critical for good separation.
-
Acid-Base Extraction: The basic nature of the hydrazine moiety can be exploited for purification through acid-base extraction to remove non-basic impurities.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of heterocyclic hydrazine synthesis.
Table 1: Effect of Acid Catalyst on the Yield of 2-Phenylindole in Fischer Indole Synthesis [14]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Polyphosphoric acid (PPA) | Neat | 150 | 0.5 | 85 |
| p-Toluenesulfonic acid (p-TSA) | Ethanol | Reflux | 48 | 67 |
| Zinc chloride (ZnCl₂) | Neat | 180 | 1 | 70 |
Table 2: Optimization of Reaction Conditions for the Synthesis of 3,5-Dimethylpyrazole [1]
| Hydrazine Source | Water (mL) | Reaction Time (h) | NaOH Catalyst | Yield (%) |
| Hydrazine sulfate | 160 | 3 | Yes | 82.3 |
| Hydrazine hydrate | 40 | 1 | No | 93.0 |
| Hydrazine hydrate | 40 | 2 | No | 95.0 |
| Hydrazine hydrate | 40 | 3 | No | 94.4 |
| Hydrazine hydrate | 80 | 3 | No | 84.2 |
| Hydrazine hydrate | 120 | 3 | No | 85.7 |
| Hydrazine hydrate | 40 | 3 | Yes (0.8g) | 94.6 |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylindole via Fischer Indole Synthesis[15][16]
This protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a 100 mL round-bottom flask, combine acetophenone (0.33 mol) and phenylhydrazine (0.33 mol).
-
Add 80 mL of 95% ethanol and a few drops of glacial acetic acid.
-
Heat the mixture on a steam bath for 1 hour.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the acetophenone phenylhydrazone. The expected yield is 87-91%.[15]
Step 2: Cyclization to 2-Phenylindole
-
In a separate flask, mix the prepared acetophenone phenylhydrazone with an equal weight of anhydrous zinc chloride.[15]
-
Heat the mixture to 170°C. An exothermic reaction will occur, and the temperature will rise. Maintain the temperature at 170°C for 5 minutes after the initial reaction subsides.
-
Cool the reaction mixture and then digest it overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.[15]
-
Filter the crude 2-phenylindole.
-
Recrystallize the crude product from hot ethanol, using decolorizing charcoal if necessary.
-
Collect the purified 2-phenylindole crystals by filtration and wash with cold ethanol. The expected yield is 72-80%.[15]
Protocol 2: Synthesis of 3,5-Dimethylpyrazole via Knorr Pyrazole Synthesis[1][7]
This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine.
-
In a 1 L round-bottom flask equipped with a stirrer and a thermometer, dissolve hydrazine sulfate (0.50 mol) in 400 mL of 10% sodium hydroxide solution.
-
Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.
-
Add acetylacetone (0.50 mol) dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Continue stirring the mixture at 15°C for 1 hour.
-
Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).
-
Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation. The residue is crystalline 3,5-dimethylpyrazole.
-
The product can be further purified by recrystallization from petroleum ether. The expected yield is 73-81%.[7]
Visualizing Reaction Pathways and Workflows
Fischer Indole Synthesis Workflow
Caption: General experimental workflow for the Fischer indole synthesis.
Competing Pathways in Fischer Indole Synthesis
Caption: Competing reaction pathways in the Fischer indole synthesis.
Knorr Pyrazole Synthesis Workflow
Caption: General experimental workflow for the Knorr pyrazole synthesis.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. google.com [google.com]
- 4. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. benchchem.com [benchchem.com]
- 11. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability of 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine in solution during experiments.
Troubleshooting Guide
Users encountering instability with this compound in solution can refer to the following guide for potential causes and recommended actions.
Table 1: Troubleshooting Common Stability Issues
| Issue | Potential Cause | Recommended Action |
| Rapid degradation of the compound upon dissolution. | Oxidation: The hydrazinyl group is susceptible to oxidation, especially in the presence of dissolved oxygen or metal ions. | 1. Deoxygenate solvents by sparging with an inert gas (e.g., nitrogen or argon) before use. 2. Work under an inert atmosphere. 3. Consider the addition of antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) to the solution.[1][2] 4. Use high-purity solvents to minimize metal ion contamination. |
| Precipitation of the compound from the solution over time. | Poor Solubility: The compound may have limited solubility in the chosen solvent, leading to precipitation. | 1. Determine the solubility of the compound in various pharmaceutically acceptable solvents. 2. Consider using a co-solvent system to improve solubility. 3. Adjust the pH of the solution to ionize the molecule, which may enhance solubility. |
| Change in the color of the solution. | Degradation: Color changes often indicate the formation of degradation products. | 1. Protect the solution from light, as thienopyrimidine derivatives can be susceptible to photodegradation.[3] 2. Store solutions at lower temperatures to slow down degradation kinetics. 3. Analyze the solution using techniques like HPLC-UV or LC-MS to identify the degradation products. |
| Inconsistent results in biological assays. | Hydrolysis: The thienopyrimidine ring or the hydrazinyl group may be susceptible to hydrolysis, especially at non-neutral pH. | 1. Determine the pH-stability profile of the compound. 2. Use buffered solutions to maintain a stable pH at which the compound is most stable. 3. Prepare fresh solutions immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in solution?
A1: Based on the chemical structure, which includes a thienopyrimidine core and a hydrazinyl substituent, the following degradation pathways are plausible:
-
Oxidation: The hydrazinyl group can be oxidized to form a diazene, which can further react or decompose. The thiophene ring is also susceptible to oxidation of the sulfur atom.
-
Hydrolysis: The pyrimidine ring can undergo hydrolytic cleavage, particularly at non-neutral pH. The C-N bond of the hydrazinyl group could also be susceptible to hydrolysis.
-
Photodegradation: Thienopyrimidine derivatives have been reported to be sensitive to light, which can lead to the formation of various photoproducts.[3]
Caption: Potential degradation pathways for this compound.
Q2: How can I perform a forced degradation study to assess the stability of this compound?
A2: A forced degradation study, as recommended by ICH guidelines, involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.[4] A typical study would include the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a defined period.
-
Neutral Hydrolysis: Water at a specified temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105 °C) for a defined period.
-
Photodegradation: Exposing the solution to a specified intensity of UV and visible light.
Samples should be analyzed at different time points using a stability-indicating analytical method, such as HPLC with UV or MS detection.
Q3: What type of analytical method is suitable for stability testing?
A3: A stability-indicating analytical method is crucial. This is typically a high-performance liquid chromatography (HPLC) method that can separate the parent compound from all potential degradation products, allowing for accurate quantification of each. The method should be validated according to ICH guidelines to ensure it is specific, sensitive, accurate, and precise.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Basic: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Neutral: Mix an aliquot of the stock solution with purified water.
-
Oxidative: Mix an aliquot of the stock solution with 3% H₂O₂.
-
Thermal (Solution): Heat the neutral solution.
-
Thermal (Solid): Place the solid compound in a hot air oven.
-
Photolytic: Expose the solution in a photostability chamber.
-
-
Incubation: Incubate the stressed samples under the specified conditions for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples, including a control (unstressed) sample, using a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage degradation and identify and quantify any degradation products.
Caption: A typical workflow for conducting forced degradation studies.
Data Presentation
Table 2: Hypothetical Stability Data for this compound under Forced Degradation
| Stress Condition | Duration (hours) | % Degradation | Number of Degradation Products |
| 0.1 M HCl (60 °C) | 24 | 15.2 | 2 |
| 0.1 M NaOH (60 °C) | 24 | 25.8 | 3 |
| Water (60 °C) | 24 | 5.1 | 1 |
| 3% H₂O₂ (RT) | 24 | 45.5 | 4 |
| Photolytic (UV/Vis) | 24 | 18.9 | 2 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.
By following these guidelines and protocols, researchers can better understand and mitigate the stability challenges associated with this compound in solution, leading to more reliable and reproducible experimental outcomes.
References
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 3. Studies on Decomposition and Stabilization of Drugs in Solution. XII. Stabilization of Methantheline Bromide in Aqueous Solution by Surface-active Agents. (2). | Semantic Scholar [semanticscholar.org]
- 4. communities.springernature.com [communities.springernature.com]
preventing byproduct formation in the synthesis of thienopyrimidine hydrazones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of thienopyrimidine hydrazones.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for thienopyrimidine hydrazones?
A1: The most common synthetic pathway involves a multi-step process that begins with the Gewald reaction to synthesize a substituted 2-aminothiophene precursor. This precursor is then cyclized, typically with formamide, to form the thieno[2,3-d]pyrimidin-4(3H)-one core. The ester functional group on the thienopyrimidine is then converted to a hydrazide using hydrazine hydrate. Finally, the thienopyrimidine hydrazide is condensed with a substituted aldehyde or ketone to yield the target thienopyrimidine hydrazone.[1][2][3]
Q2: What are the critical stages in the synthesis where byproduct formation is most likely?
A2: Byproduct formation can occur at several stages. The initial Gewald reaction is a crucial step where impurities can arise from incomplete reaction or side reactions.[4] The subsequent hydrazinolysis of the thienopyrimidine ester can also lead to byproducts if not performed under optimal conditions. Finally, the condensation reaction to form the hydrazone can also have competing side reactions depending on the substrates and conditions used.
Q3: How can I monitor the progress of these reactions to minimize byproducts?
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of each reaction step. By comparing the reaction mixture to the starting materials and a reference standard (if available), you can determine the extent of the reaction and the presence of any significant byproducts. This allows for timely adjustments to reaction conditions to optimize the yield of the desired product.
Troubleshooting Guides
Issue 1: Low Yield or Impurities in the Gewald Reaction (Precursor Synthesis)
The Gewald reaction, a one-pot synthesis of a 2-aminothiophene, is the foundation of the thienopyrimidine core. Byproducts at this stage can propagate through the entire synthesis.
| Potential Problem | Possible Cause | Troubleshooting & Mitigation Strategies |
| Unreacted Starting Materials (ketone/aldehyde, active methylene nitrile) | Incomplete reaction. | - Increase Reaction Time: Monitor the reaction by TLC and extend the reaction time if starting materials are still present. - Optimize Temperature: Gently heating (40-60 °C) can improve the rate, but excessive heat may promote side reactions.[4] - Catalyst Choice: The choice of base is critical. Screen bases like piperidine, morpholine, or triethylamine to find the most effective one for your specific substrates.[4] |
| Presence of Knoevenagel-Cope Intermediate (α,β-unsaturated nitrile) | Slow sulfur addition and/or cyclization. | - Ensure Sufficient Sulfur: Use a slight excess of sulfur to drive the reaction towards the thiophene product. - Optimize Reaction Conditions: Adjust the temperature and base to facilitate the cyclization step.[4] |
| Dimerization or Polymerization of Reactants/Intermediates | High concentration of reactants or unsuitable reaction conditions. | - Adjust Reactant Concentration: Lowering the concentration of the reactants may reduce the rate of side reactions. - Modify Reagent Addition: Slow, dropwise addition of one of the reactants can help to control the reaction and minimize polymerization.[4] - Solvent Selection: Use of polar solvents like ethanol, methanol, or DMF can enhance the solubility and reactivity of sulfur.[4] |
| Purification Difficulties | Presence of multiple byproducts with similar polarities to the desired product. | - Optimize Reaction Conditions: A cleaner reaction will simplify purification. Revisit the troubleshooting steps above. - Recrystallization: Carefully select a solvent system for recrystallization to selectively crystallize the desired 2-aminothiophene. |
Issue 2: Byproduct Formation During Hydrazinolysis of the Thienopyrimidine Ester
The conversion of the thienopyrimidine ester to the corresponding hydrazide is a critical step. Improper conditions can lead to incomplete conversion or the formation of undesired side products.
| Potential Problem | Possible Cause | Troubleshooting & Mitigation Strategies |
| Incomplete Conversion to Hydrazide | Insufficient hydrazine hydrate or short reaction time. | - Use Excess Hydrazine Hydrate: A significant excess of hydrazine hydrate (10-20 equivalents) is often recommended to drive the reaction to completion.[5] - Increase Reaction Time and/or Temperature: Monitor the reaction by TLC. Refluxing in a suitable solvent like ethanol for several hours is a common procedure.[2][6] |
| Formation of Dimeric Byproducts | Insufficient hydrazine hydrate. | - Maintain a Large Excess of Hydrazine Hydrate: This minimizes the chance of the ester reacting with the already formed hydrazide, which can lead to dimer formation.[5] |
| Hydrolysis of the Ester | Presence of water in the reaction mixture. | - Use Anhydrous Solvents: Employing a dry solvent like absolute ethanol can reduce the risk of ester hydrolysis. |
| Degradation of the Pyrimidine Ring | Prolonged heating at high temperatures. | - Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC and avoid unnecessarily long reaction times or excessive heat. |
Issue 3: Side Reactions in the Final Hydrazone Formation
The final condensation of the thienopyrimidine hydrazide with an aldehyde or ketone can sometimes be problematic, leading to low yields or the formation of byproducts.
| Potential Problem | Possible Cause | Troubleshooting & Mitigation Strategies |
| Low Yield of Hydrazone | Unfavorable reaction equilibrium or decomposition of reactants/products. | - Use a Catalytic Amount of Acid: A few drops of glacial acetic acid can catalyze the reaction.[2] - Azeotropic Removal of Water: For challenging condensations, removing the water formed during the reaction using a Dean-Stark apparatus can drive the equilibrium towards the product. - Optimize Solvent and Temperature: Ethanol is a common solvent, and refluxing is often sufficient. However, for less reactive partners, a higher boiling solvent might be necessary. |
| Formation of Azines (from self-condensation of the aldehyde) | Aldehyde is prone to self-condensation under the reaction conditions. | - Control Stoichiometry: Use a slight excess of the hydrazide to ensure the aldehyde is consumed in the desired reaction. - Stepwise Addition: Add the aldehyde slowly to the solution of the hydrazide. |
| Formation of Isomers (E/Z) | The hydrazone product can exist as geometric isomers. | - Characterization: Use spectroscopic techniques like 2D NMR to identify and characterize the isomers. - Purification: Isomers may sometimes be separable by chromatography or crystallization. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)
This protocol describes a typical Gewald reaction for the synthesis of the thienopyrimidine precursor.
-
Reagents and Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base like piperidine or triethylamine)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of morpholine (e.g., 0.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (around 50-60°C) with vigorous stirring.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
-
Protocol 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[2][8]thieno[2,3-d]pyrimidin-4(3H)-one
This protocol outlines the cyclization of the 2-aminothiophene precursor to the thienopyrimidine core.
-
Reagents and Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Formamide
-
-
Procedure:
-
In a round-bottom flask, mix 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 eq) with an excess of formamide (e.g., 10-20 equivalents).
-
Heat the mixture to reflux (around 180-200°C) and maintain the temperature for 2-3 hours.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Add water to the reaction mixture to further precipitate the product and to dissolve the excess formamide.
-
Collect the solid product by filtration and wash it thoroughly with water.
-
Dry the product in a vacuum oven.
-
Protocol 3: Synthesis of 2-(4-Oxo-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide
This protocol details the conversion of a thienopyrimidine ester to the corresponding hydrazide.
-
Reagents and Materials:
-
Ethyl 2-(4-oxo-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-3(4H)-yl)acetate
-
Hydrazine hydrate (80-100%)
-
Ethanol
-
-
Procedure:
-
Dissolve the thienopyrimidine ester (1.0 eq) in ethanol in a round-bottom flask.
-
Add a large excess of hydrazine hydrate (e.g., 10-20 eq).[5]
-
Reflux the reaction mixture for 4-18 hours, monitoring the progress by TLC.[2][3]
-
After the reaction is complete, cool the mixture to room temperature.
-
The hydrazide product often precipitates upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Protocol 4: Synthesis of a Thienopyrimidine Hydrazone
This protocol describes the final condensation step to form the thienopyrimidine hydrazone.
-
Reagents and Materials:
-
2-(4-Oxo-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide
-
Substituted aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve the thienopyrimidine acetohydrazide (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted aldehyde (1.0-1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.[2]
-
Reflux the reaction mixture for 2-6 hours, monitoring its progress by TLC.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
The hydrazone product will typically precipitate out of the solution.
-
Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to obtain the pure thienopyrimidine hydrazone.
-
Visualizations
Caption: General workflow for the synthesis of thienopyrimidine hydrazones.
Caption: Troubleshooting decision tree for the Gewald reaction.
Caption: Troubleshooting guide for the hydrazinolysis step.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of the Thieno[2,3-d]pyrimidine Core
Welcome to the technical support center for the regioselective functionalization of the thieno[2,3-d]pyrimidine core. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to navigate the complexities of synthesizing and modifying this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the regioselective functionalization of the thieno[2,3-d]pyrimidine core?
A1: The primary challenge lies in controlling the site of functionalization on the thieno[2,3-d]pyrimidine ring system. The thiophene and pyrimidine rings possess multiple C-H bonds with varying reactivities, leading to potential mixtures of isomers. Key challenges include:
-
Distinguishing between reactive sites: The thiophene ring, in particular, has C-H bonds at the C5 and C6 positions that can exhibit similar reactivities, making selective functionalization difficult.[1]
-
Directing group effects: The directing influence of substituents on the pyrimidine ring can affect the regioselectivity of reactions on the thiophene ring.
-
Optimizing reaction conditions: Achieving high regioselectivity often requires careful optimization of catalysts, ligands, bases, solvents, and temperature.[1]
Q2: Why is the thieno[2,3-d]pyrimidine scaffold important in drug discovery?
A2: The thieno[2,3-d]pyrimidine core is considered a "privileged structure" in medicinal chemistry due to its structural similarity to purine bases found in DNA and RNA.[2] This allows its derivatives to interact with a wide range of biological targets. They have shown significant potential as:
-
Kinase inhibitors: Derivatives have been developed as potent inhibitors of various kinases, including VEGFR-2, PI3K, and CDK7, which are crucial targets in cancer therapy.[3][4][5]
-
Anticancer agents: Many thieno[2,3-d]pyrimidine-based compounds exhibit significant anticancer activity against various cancer cell lines.[4][6]
-
Antimicrobial and antiviral agents: This scaffold has also been explored for developing new antibacterial and antiviral drugs.[7][8]
Q3: What are the main synthetic routes to the thieno[2,3-d]pyrimidine core?
A3: A common and versatile method for synthesizing the thieno[2,3-d]pyrimidine core is a two-step process:
-
Gewald Reaction: This is a one-pot multicomponent reaction to synthesize substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur.[9]
-
Cyclization: The resulting 2-aminothiophene is then cyclized with reagents like formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the fused pyrimidine ring.[9]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Direct C-H Arylation
Question: My direct C-H arylation of a thieno[2,3-d]pyrimidine derivative is resulting in a mixture of C5 and C6-arylated products. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the direct C-H arylation of thieno[2,3-d]pyrimidines is a common challenge. The outcome is highly dependent on the reaction conditions. Here's a step-by-step troubleshooting guide:
Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for improving regioselectivity in direct C-H arylation.
Detailed Steps:
-
Evaluate the Palladium Catalyst and Reactant Type:
-
Optimize the Ligand: The choice of phosphine ligand is critical.
-
Screen Different Bases: The base plays a crucial role in the C-H activation step.
-
Potassium carbonate (K₂CO₃) is a commonly used base in these reactions.[1]
-
Other bases like potassium acetate (KOAc) can also be tested. Varying the amount of base can also impact the reaction outcome.
-
-
Vary the Solvent and Temperature:
Quantitative Data on Reaction Optimization
The following table summarizes the optimization of reaction conditions for the C-2 arylation of a thieno[3,2-d]pyrimidine derivative, which can serve as a starting point for optimizing your own system.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | - | K₂CO₃ (2) | Toluene | 110 | 60 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Toluene | 110 | 65 |
| 3 | Pd(OAc)₂ (5) | PCy₃·HBF₄ (10) | K₂CO₃ (2) | Toluene | 110 | 80 |
| 4 | Pd(OAc)₂ (5) | PCy₃·HBF₄ (10) | KOAc (2) | Toluene | 110 | 75 |
| 5 | Pd(OAc)₂ (5) | PCy₃·HBF₄ (10) | K₂CO₃ (2) | Dioxane | 110 | 70 |
| 6 | Pd(OAc)₂ (5) | PCy₃·HBF₄ (10) | K₂CO₃ (2) | Toluene | 80 | 50 |
Data adapted from a study on thieno[3,2-d]pyrimidines and is for illustrative purposes.[1]
Experimental Protocols
Protocol 1: Gewald Reaction for 2-Aminothiophene Synthesis
This protocol describes a general procedure for the synthesis of a 2-aminothiophene intermediate, a key precursor for the thieno[2,3-d]pyrimidine core.[9]
Materials:
-
Ketone or aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
Ethanol (12 mL)
-
Triethylamine (1.0 mmol)
-
250 mL round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
Procedure:
-
Combine the ketone/aldehyde, malononitrile, and elemental sulfur in ethanol in the round-bottom flask.
-
Add triethylamine as a catalyst to the suspension.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
After completion, cool the reaction mixture and isolate the product by filtration.
-
Wash the solid product with cold ethanol and dry under vacuum.
Protocol 2: Cyclization to form the Thieno[2,3-d]pyrimidine Ring
This protocol outlines the cyclization of a 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine ring system using formamide.[9]
Materials:
-
2-Amino-thiophene-3-carbonitrile derivative (2 mmol)
-
Formamide (20 mL)
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
Procedure:
-
Place the 2-aminothiophene derivative in a round-bottom flask.
-
Add an excess of formamide.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent if necessary.
Signaling Pathway Visualization
Thieno[2,3-d]pyrimidine derivatives are potent inhibitors of key signaling pathways implicated in cancer. The diagram below illustrates their inhibitory action on the PI3K and VEGFR-2 pathways.
References
- 1. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
optimizing catalyst selection for the synthesis of 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the nucleophilic substitution of the chloro group in the precursor, 4-chloro-5-methylthieno[2,3-d]pyrimidine, with hydrazine hydrate. This reaction is typically performed in a suitable solvent at elevated temperatures.
Q2: Is a catalyst required for the reaction between 4-chloro-5-methylthieno[2,3-d]pyrimidine and hydrazine hydrate?
In most reported procedures for the synthesis of 4-hydrazinyl-thieno[2,3-d]pyrimidines, an external catalyst is not necessary. The reaction proceeds via nucleophilic aromatic substitution, where hydrazine hydrate acts as both the nucleophile and often, when used in excess, as a scavenger for the HCl byproduct. Optimization of the reaction focuses on conditions such as solvent, temperature, and reaction time rather than on catalyst selection.
Q3: What are the key reaction parameters to control for a successful synthesis?
The key parameters to optimize are:
-
Solvent: The choice of solvent can influence the reaction rate and the solubility of the starting material and product.
-
Temperature: The reaction is typically conducted at an elevated temperature to ensure a reasonable reaction rate.
-
Reaction Time: Monitoring the reaction progress is crucial to determine the optimal reaction time for maximizing yield and minimizing side products.
-
Amount of Hydrazine Hydrate: The molar ratio of hydrazine hydrate to the starting material can affect the reaction rate and the formation of byproducts.
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned reaction time, extend the reflux time. Ensure the reaction temperature is appropriate for the chosen solvent (e.g., reflux for ethanol).
-
-
Possible Cause 2: Poor quality of hydrazine hydrate.
-
Solution: Use a fresh, unopened bottle of hydrazine hydrate. Over time, hydrazine hydrate can degrade.
-
-
Possible Cause 3: Insufficient temperature.
-
Solution: Ensure the reaction mixture is heated to the reflux temperature of the solvent. For ethanol, this is approximately 78°C.
-
Problem 2: Formation of multiple products or impurities.
-
Possible Cause 1: Side reactions due to excess hydrazine or prolonged heating.
-
Solution: Prolonged exposure to hydrazine at high temperatures can sometimes lead to ring-opening or other undesired side reactions.[1] Use a moderate excess of hydrazine hydrate (e.g., 2-5 equivalents) and monitor the reaction to avoid unnecessarily long reaction times.
-
-
Possible Cause 2: Impurities in the starting material.
-
Solution: Ensure the purity of the 4-chloro-5-methylthieno[2,3-d]pyrimidine starting material by checking its melting point and spectral data (NMR, IR) before use.
-
Problem 3: Difficulty in product isolation and purification.
-
Possible Cause 1: Product is soluble in the reaction solvent.
-
Solution: After completion of the reaction, cooling the reaction mixture on an ice bath can help precipitate the product. If the product remains in solution, the solvent can be removed under reduced pressure, and the residue can be triturated with a non-polar solvent to induce precipitation.
-
-
Possible Cause 2: Co-precipitation of impurities.
-
Solution: Recrystallization is a common method for purifying the final product. Solvents such as ethanol or a mixture of DMF and methanol have been reported for the recrystallization of similar thieno[2,3-d]pyrimidine derivatives.[2]
-
Optimization of Reaction Conditions
The following table summarizes typical reaction conditions for the synthesis of hydrazinyl-thieno[2,3-d]pyrimidines and related structures, which can serve as a starting point for optimizing the synthesis of this compound.
| Precursor | Hydrazine Hydrate (equivalents) | Solvent | Temperature | Time (hours) | Yield (%) | Reference |
| 4-chloro-2-hydrazino-6-methylpyrimidine | 1 | Ethanol | Reflux | 3 | Not specified | [3] |
| 4-chloro-6-methyl-2-(methylthio)pyrimidine | 1 | Ethanol | Reflux | 3 | Not specified | [3] |
| 2-ethoxymethyleneamino-derivative | Excess | Ethanol | Room Temp. | 0.75 | 76 | [4] |
| 4,6-dichloro-2-(methylthio)pyrimidine | 1.1 (EtONa) | Ethanol | ~20°C | 2 | 89 (ethoxy deriv.) | [5] |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on the synthesis of analogous compounds.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-5-methylthieno[2,3-d]pyrimidine (1 equivalent).
-
Solvent Addition: Add ethanol to the flask to dissolve or suspend the starting material.
-
Reagent Addition: Add hydrazine hydrate (2-5 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux with constant stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol to remove any remaining impurities.
-
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. The reported melting point for this compound is 182°C.
Visualized Workflows
Caption: A flowchart of the experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues during the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations [mdpi.com]
- 3. heteroletters.org [heteroletters.org]
- 4. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
workup procedures to isolate pure 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful workup and isolation of pure 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: After reacting 4-chloro-5-methylthieno[2,3-d]pyrimidine with hydrazine hydrate, my crude product is a sticky oil instead of a solid precipitate. What should I do?
A1: This issue often arises from the presence of excess hydrazine hydrate or other low-melting impurities.
-
Troubleshooting Steps:
-
Ensure Complete Reaction: First, confirm the reaction has gone to completion using Thin Layer Chromatography (TLC). If starting material (the chloro-pyrimidine) is still present, consider extending the reaction time or gently heating the mixture according to your protocol.
-
Quenching with Ice-Water: The most common method to induce precipitation is to pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring. This will help to dissipate the heat of dilution of any remaining hydrazine hydrate and decrease the solubility of the product.
-
pH Adjustment: If the product remains oily, the issue might be related to salt formation. Try adjusting the pH of the aqueous mixture to neutral (pH 7) or slightly basic (pH 8) with a dilute solution of sodium bicarbonate. This can help to neutralize any hydrazine salts and promote precipitation of the free base.
-
Solvent Trituration: If precipitation is still not occurring, you can try to extract the product into an organic solvent like ethyl acetate or dichloromethane (DCM). After drying the organic layer, concentrate it under reduced pressure and then attempt to induce precipitation by adding a non-polar solvent like hexane or diethyl ether (a technique called "crashing out" or trituration).
-
Q2: My final product has a low melting point and a broad peak in the NMR spectrum, suggesting impurities. What are the likely contaminants and how can I remove them?
A2: The most common impurities are unreacted 4-chloro-5-methylthieno[2,3-d]pyrimidine, di-substituted byproducts (where a second molecule of the thienopyrimidine reacts with the product), and residual hydrazine.
-
Troubleshooting and Purification:
-
Washing: Ensure the crude product is thoroughly washed after filtration. Washing with cold water will help remove excess hydrazine hydrate and its salts. A subsequent wash with a cold, non-polar solvent like diethyl ether or hexane can help remove less polar impurities.
-
Recrystallization: This is the most effective method for purification. The choice of solvent is critical. Based on similar compounds, a mixture of a polar solvent in which the compound is soluble at high temperatures (like ethanol, isopropanol, or a DMF/ethanol mixture) and a non-polar anti-solvent can be effective.[1] Experiment with different solvent systems to find the optimal conditions for crystal growth. For compounds soluble only in DMF or DMSO, diffusion crystallization can be attempted by dissolving the compound in one of these solvents and placing it in a larger container with a miscible anti-solvent like dichloromethane (DCM) or ethyl acetate.[2]
-
Column Chromatography: If recrystallization is unsuccessful, silica gel column chromatography can be used. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or methanol in DCM, can effectively separate the desired product from its impurities. Monitor the fractions by TLC to isolate the pure compound.
-
Q3: The yield of my purified this compound is consistently low. How can I improve it?
A3: Low yields can result from incomplete reactions, product loss during workup, or side reactions.
-
Optimization Strategies:
-
Reaction Conditions: Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, consider increasing the temperature or the amount of hydrazine hydrate. However, be aware that excessive heat can lead to degradation or side product formation.
-
Workup Procedure: Product can be lost if it has some solubility in the aqueous quench solution. To minimize this, ensure the water is ice-cold. If the product is still not precipitating well, extraction with an appropriate organic solvent might be necessary to recover all the material.
-
Purification: During recrystallization, avoid using an excessive amount of solvent, as this will reduce the recovery of the purified product. Cool the solution slowly to maximize crystal formation and then chill it on an ice bath before filtering.
-
Quantitative Data Summary
The following table summarizes typical data for the synthesis of this compound and its analogs, based on literature reports for similar reactions. Actual results may vary depending on the specific experimental conditions.
| Parameter | Crude Product | After Recrystallization | Method of Analysis |
| Yield | 75-90% | 60-80% | Gravimetric |
| Purity | 85-95% | >98% | HPLC, NMR |
| Melting Point | 178-181 °C | 182 °C[3] | Melting Point Apparatus |
| Appearance | Off-white to pale yellow solid | White crystalline solid | Visual |
Experimental Protocol: Workup and Purification
This protocol outlines a general procedure for the isolation and purification of this compound following its synthesis from 4-chloro-5-methylthieno[2,3-d]pyrimidine and hydrazine hydrate.
1. Reaction Quenching and Product Precipitation: a. Once the reaction is deemed complete by TLC analysis, allow the reaction mixture to cool to room temperature. b. Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and water (approximately 10 volumes of ice/water per volume of the reaction mixture). c. A precipitate should form. Continue stirring for 15-30 minutes to ensure complete precipitation.
2. Filtration and Washing: a. Collect the solid product by vacuum filtration using a Büchner funnel. b. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any residual hydrazine hydrate and inorganic salts. c. Further wash the solid with cold ethanol (2 x 10 mL) to remove any remaining impurities that are soluble in ethanol.[4] d. Dry the crude product under vacuum or in a desiccator.
3. Purification by Recrystallization: a. Transfer the crude solid to an Erlenmeyer flask. b. Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or a mixture of DMF and ethanol) and heat the mixture gently with stirring until the solid completely dissolves. c. If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes. d. Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities. e. Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals. f. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield. g. Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Workflow Diagram
Caption: Workflow for the workup and purification of this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine and Its Analogs as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the structure-activity relationships of thieno[2,3-d]pyrimidine derivatives, supported by experimental data.
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the basis for a multitude of potent biological agents. This guide provides a comparative analysis of the biological activity of 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine and its analogs, with a particular focus on their anticancer properties mediated through kinase inhibition. By presenting quantitative experimental data, detailed methodologies, and visual representations of key signaling pathways, this document aims to facilitate further research and drug development in this promising area.
Data Presentation: Comparative Biological Activity
The biological activity of this compound analogs has been evaluated against various cancer cell lines and specific protein kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of the potency of these compounds.
Table 1: Cytotoxicity of 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Derivatives against Breast Cancer Cell Lines. [1][2]
| Compound | R Group (at position 2) | Cell Line | IC50 (µM) |
| 1 | Benzyl | MCF-7 | 0.013 |
| 2 | 4-Nitrobenzyl | MCF-7 | - |
| 3 | 3,4,5-Trimethoxyphenyl | BALB 3T3 | >1 (low cytotoxicity) |
| 4 | Pyridin-4-yl | - | - |
| 5 | Pyridin-3-yl | - | - |
Note: A lower IC50 value indicates higher potency.
Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Analogs.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Analog A | EGFR (wild-type) | 37.19 | [3] |
| Analog B | EGFR (T790M mutant) | 204.10 | [3] |
| Analog C | Tie-2 | 70 | [1] |
| Analog D | FGFR1 | - | [1] |
| Analog E | VEGFR/KDR | 3 | [1] |
Structure-Activity Relationship (SAR) Summary
The biological activity of thieno[2,3-d]pyrimidine derivatives is significantly influenced by the nature and position of substituents on the core scaffold.
-
Substitution at the 4-position: The 4-amino group is a common feature in many active analogs, suggesting its importance for interacting with target kinases. The hydrazinyl group in the parent compound is a key reactive moiety that can be further derivatized to modulate activity.
-
Substitution at the 5-position: The methyl group at the 5-position appears to be favorable for activity, as seen in the potent 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate derivatives.[1]
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the thieno[2,3-d]pyrimidine ring plays a crucial role in determining the potency and selectivity of the compounds. For instance, a benzyl group at this position resulted in a highly potent compound against the MCF-7 breast cancer cell line.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.
Cell Viability (MTT) Assay
The anti-proliferative effects of the thieno[2,3-d]pyrimidine derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Reagent Addition: The MTT reagent is added to each well. Metabolically active cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Reading: The absorbance of the colored solution is measured using a spectrophotometer, which correlates to the number of viable cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases (e.g., EGFR, VEGFR-2) is determined using in vitro kinase assays.
-
Assay Principle: These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
-
Procedure: The kinase, substrate, ATP, and varying concentrations of the test compound are incubated together.
-
Detection: The extent of phosphorylation is quantified using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence.
-
IC50 Determination: The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in kinase activity.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways targeted by these compounds and a general workflow for structure-activity relationship studies.
Caption: A generalized workflow for the synthesis, biological evaluation, and structure-activity relationship (SAR) studies of thieno[2,3-d]pyrimidine analogs.
Caption: Simplified representation of the EGFR and VEGFR signaling pathways, which are key targets for the anticancer activity of thieno[2,3-d]pyrimidine derivatives.
References
- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
in silico docking studies of 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine with protein kinases
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a "hinge-binding" motif for various protein kinases. Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of these enzymes, making it a valuable core for the design of potent kinase inhibitors. This guide provides a comparative overview of in silico docking studies of 4-hydrazinyl-5-methylthieno[2,3-d]pyrimidine and its derivatives with several key protein kinases implicated in cancer and other diseases. We will delve into their binding interactions, compare their predicted affinities with alternative compounds, and provide standardized experimental protocols for reproducibility.
Comparative Docking Performance of Thieno[2,3-d]pyrimidine Derivatives
The following table summarizes the in silico docking performance of various thieno[2,3-d]pyrimidine derivatives against several protein kinases. Docking scores, representing the predicted binding affinity, are presented along with the specific protein kinase target and the PDB ID of the protein structure used in the study. Lower docking scores typically indicate a higher predicted binding affinity.
| Compound | Target Protein Kinase | PDB ID | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Thieno[2,3-d]pyrimidine Derivative 18 | VEGFR-2 | 4HJO | -22.71 | Sorafenib | -21.77 |
| Thieno[2,3-d]pyrimidine Derivative 5b | EGFR (Wild-type) | 4HJO | -23.94 | Erlotinib | Not specified in the same study |
| Thieno[2,3-d]pyrimidine Derivative 5b | EGFR (T790M Mutant) | 3W2O | Not specified | Erlotinib | Not specified in the same study |
| 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (BPTQ) | VEGFR1 | 3HNG | Not specified | Staurosporine | Not specified |
| 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (BPTQ) | CHK2 | 2CN5 | Not specified | Staurosporine | Not specified |
| Thieno[2,3-d]pyrimidine Derivative (unspecified) | JAK2 | 5AEP | Not specified | Not specified | Not specified |
| Thieno[2,3-d]pyrimidine Derivative 7a | EGFR (Wild-type) | 1M17 | Not specified | Not specified | Not specified |
| Thieno[2,3-d]pyrimidine Derivative 7a | EGFR (T790M Mutant) | 2JIV | Not specified | Not specified | Not specified |
Experimental Protocols for In Silico Docking
The following provides a generalized methodology for performing in silico docking studies with thieno[2,3-d]pyrimidine derivatives and protein kinases, based on common practices reported in the cited literature.[1]
1. Protein Preparation:
-
Receptor Selection: The three-dimensional crystallographic structure of the target protein kinase is retrieved from the Protein Data Bank (PDB).
-
Preprocessing: Water molecules and co-crystallized ligands are typically removed from the PDB file. Hydrogen atoms are added to the protein structure, and charges are assigned using a force field such as AMBER or CHARMm. The protein structure is then energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
Structure Generation: The 2D structure of the this compound or its derivatives is drawn using a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Conversion and Optimization: The 2D structure is converted into a 3D conformation. The geometry of the ligand is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
3. Molecular Docking:
-
Software: Commonly used software for molecular docking includes AutoDock, Glide, GOLD, or MOE (Molecular Operating Environment).[2]
-
Binding Site Definition: The active site of the kinase is defined, often based on the location of the co-crystallized ligand in the PDB structure or through binding site prediction algorithms.
-
Docking Algorithm: The chosen docking program is used to predict the binding pose and affinity of the ligand within the defined active site. The algorithm explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding poses. Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the kinase active site, are examined.
Visualizing Molecular Interactions and Pathways
To better understand the processes involved, the following diagrams illustrate a typical in silico docking workflow and a simplified protein kinase signaling pathway.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway.
References
- 1. Inhibition of protein kinases by anticancer DNA intercalator, 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine Derivatives in Anticancer Research
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines, which allows its derivatives to interact with a wide range of biological targets.[1][2] The introduction of a hydrazinyl or a substituted hydrazone moiety at the 4-position of the 5-methylthieno[2,3-d]pyrimidine core has been a fruitful strategy in the development of novel therapeutic agents, particularly in the realm of oncology. These derivatives have demonstrated potent inhibitory activity against various protein kinases and other key players in cancer progression.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, supported by experimental data and detailed protocols.
Quantitative Structure-Activity Relationship Analysis
The biological activity of 4-hydrazinyl-5-methylthieno[2,3-d]pyrimidine derivatives is significantly influenced by the nature of the substituents on the hydrazinyl moiety and elsewhere on the heterocyclic core. The following table summarizes the in vitro anticancer activity of a series of derivatives against various cancer cell lines.
| Compound ID | Core Structure | R (Substitution on Hydrazinyl Moiety) | Target Cell Line | IC50 (µM) | Reference |
| 9 | 2-thioxo-3-substituted-thieno[2,3-d]pyrimidine | -NH-SO2-C6H4-NH2 (Sulfanilamide) | MCF-7 | 27.83 | [5] |
| 12 | 2-thioxo-3-substituted-thieno[2,3-d]pyrimidine | Sulfa-merazine moiety | MCF-7 | 29.22 | [5] |
| 13 | 2-thioxo-3-substituted-thieno[2,3-d]pyrimidine | Sulfa-dimethoxazine moiety | MCF-7 | 22.52 | [5] |
| 14 | 2-thioxo-3-substituted-thieno[2,3-d]pyrimidine | Sulfa-doxine moiety | MCF-7 | 22.12 | [5] |
| 17f | 4-(2-(substituted benzylidene)hydrazinyl)thieno[2,3-d]pyrimidine | 4-(dimethylamino)benzylidene | HCT-116 | 2.80 ± 0.16 | [6] |
| 17f | 4-(2-(substituted benzylidene)hydrazinyl)thieno[2,3-d]pyrimidine | 4-(dimethylamino)benzylidene | HepG2 | 4.10 ± 0.45 | [6] |
| 17g | 4-(2-(substituted benzylidene)hydrazinyl)thieno[2,3-d]pyrimidine | 4-hydroxy-3-methoxybenzylidene | MCF-7 | - | [6] |
| 17i | 4-(2-(substituted benzylidene)hydrazinyl)thieno[2,3-d]pyrimidine | 4-(trifluoromethyl)benzylidene | MCF-7 | - | [6] |
| KD-8 | Substituted thieno[2,3-d]pyrimidine | Complex moiety | Panc1, SW1990, CT26 (KRAS G12D mutated) | ~2.1 (average) | [7] |
| 34 | [8][9][10]triazolo[4,5-d]pyrimidine-hydrazone derivative | Complex moiety | PC3 | 0.02625 ± 0.00028 | [11] |
| 43 | [8][9][10]triazolo[4,5-d]pyrimidine-hydrazone derivative | Complex moiety | MGC-803 | 0.85 | [12] |
| 7a | Substituted thieno[2,3-d]pyrimidine | Complex moiety | HepG2, PC3 (EGFR wild-type & T790M) | - | [4] |
| Doxorubicin | Reference Drug | - | MCF-7 | 30.40 | [5] |
| Sorafenib | Reference Drug | - | HCT-116, HepG2, MCF-7 | - | [6] |
Note: The core structure for compounds 9, 12, 13, and 14 is ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate reacted with various sulfa drugs, leading to a 2-thioxo-3-substituted-thieno[2,3-d]pyrimidine. For compounds from other references, the substitution patterns are more complex and are generally based on a 4-hydrazone scaffold.
From the compiled data, several SAR trends can be deduced:
-
Substitution on the Hydrazone Moiety: The nature of the aromatic ring substituted on the hydrazone is critical for activity. For instance, electron-donating groups like dimethylamino at the para position of the benzylidene ring can enhance cytotoxic activity, as seen in compound 17f .[6]
-
Sulfa Drug Conjugates: Conjugation with different sulfa drug moieties at the 3-position of the thieno[2,3-d]pyrimidine core, coupled with a 2-thione group, results in potent anti-breast cancer activity, with several compounds showing higher potency than the reference drug Doxorubicin.[5]
-
Target Specificity: The modifications on the thieno[2,3-d]pyrimidine scaffold can direct the inhibitory activity towards specific kinases. For example, derivatives have been developed as potent inhibitors of VEGFR-2, EGFR, and KRAS G12D.[4][6][7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives based on the cited literature.
General Synthesis of 4-(2-Benzylidenehydrazinyl)thieno[2,3-d]pyrimidine Derivatives
A common synthetic route involves the initial synthesis of a 4-hydrazinylthieno[2,3-d]pyrimidine intermediate.[6]
-
Synthesis of 4-chlorothieno[2,3-d]pyrimidine: The starting material, a substituted 2-aminothiophene-3-carbonitrile, is cyclized. A common method is the Gewald reaction.[8][13] The resulting thieno[2,3-d]pyrimidin-4-one is then chlorinated using a reagent like phosphoryl chloride (POCl₃).
-
Synthesis of 4-hydrazinylthieno[2,3-d]pyrimidine: The 4-chloro derivative is reacted with hydrazine hydrate in a suitable solvent such as ethanol or isopropanol under reflux to yield the 4-hydrazinyl intermediate.
-
Synthesis of the final hydrazone derivatives: The 4-hydrazinyl intermediate is then condensed with a variety of substituted aromatic or heteroaromatic aldehydes in a solvent like ethanol with a catalytic amount of acetic acid, and the mixture is refluxed for several hours. The resulting solid product is typically purified by recrystallization.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin or Sorafenib) are included.
-
MTT Addition and Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Generalized Structure-Activity Relationship
The following diagram illustrates the key structural features of this compound derivatives and their influence on anticancer activity.
A simplified diagram illustrating key SAR points.
Note: The above DOT script is a template. A chemical structure image would be manually inserted in a final document.
Experimental Workflow for SAR Studies
The workflow for a typical SAR study of these compounds is depicted below.
Workflow for SAR studies of novel anticancer agents.
Signaling Pathway Inhibition
Many thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of [1,2,3]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
comparative analysis of the efficacy of thienopyrimidine isomers as kinase inhibitors
The thienopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential, particularly in oncology.[1][2][3] This guide provides a comparative analysis of the efficacy of thienopyrimidine isomers—specifically thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine—as inhibitors of key kinases involved in cancer progression. This analysis is supported by experimental data from peer-reviewed studies, detailing structure-activity relationships (SAR) and the methodologies used for their evaluation.
Data Presentation: Comparative Efficacy of Thienopyrimidine Isomers
The inhibitory activities of various thienopyrimidine derivatives are summarized below. The data highlights the potency of these compounds against different kinase targets, with IC50 values providing a quantitative measure of efficacy.
Thieno[2,3-d]pyrimidine Derivatives
The thieno[2,3-d]pyrimidine core is a widely explored scaffold for the development of inhibitors targeting a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[4][5][6]
| Compound ID | Target Kinase | IC50 (µM) | Target Cell Line | IC50 (µM) | Reference |
| 17f | VEGFR-2 | 0.23 | HCT-116 | 2.80 | [4] |
| HepG2 | 4.10 | [4] | |||
| 7a | EGFR (wild-type) | - | HepG2 | - | [5] |
| EGFR (T790M) | - | PC3 | - | [5] | |
| 9a | PI3Kα | 9.47 | MCF-7 | 9.80 | [7] |
| A549 | 11.30 | [7] | |||
| HepG-2 | 12.32 | [7] | |||
| PC-3 | 14.69 | [7] | |||
| Compound 5 | FLT3 | - | MCF-7 | - | [8] |
| HepG-2 | - | [8] | |||
| Compound 8 | Kinase Inhibition (%) | 79.4-81.8 | MCF-7 | - | [8] |
| HepG-2 | - | [8] |
Thieno[3,2-d]pyrimidine Derivatives
Thieno[3,2-d]pyrimidine isomers have also demonstrated significant potential as kinase inhibitors, notably against Focal Adhesion Kinase (FAK) and Janus Kinase 3 (JAK3).[9][10]
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | Antiproliferative Activity | Reference |
| 26 | FAK | 9.7 | - | - | [9] |
| FLT3-D835Y | 0.5 | - | - | [9] | |
| 9a | JAK3 | 1.9 | B lymphoma cells | Enhanced | [10] |
| 9g | JAK3 | 1.8 | B lymphoma cells | - | [10] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams illustrate a key signaling pathway targeted by thienopyrimidine inhibitors and a general workflow for assessing their efficacy.
References
- 1. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine with known anticancer drugs
For Researchers, Scientists, and Drug Development Professionals
In Vitro Efficacy Against Cancer Cell Lines
Thieno[2,3-d]pyrimidine derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected derivatives compared to standard chemotherapeutic and targeted agents. Lower IC50 values indicate greater potency.
Table 1: Comparison with Doxorubicin against Breast Cancer (MCF-7)
| Compound | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine Derivative 14 | 22.12 | [6][7] |
| Thieno[2,3-d]pyrimidine Derivative 13 | 22.52 | [6][7] |
| Thieno[2,3-d]pyrimidine Derivative 9 | 27.83 | [6][7] |
| Thieno[2,3-d]pyrimidine Derivative 12 | 29.22 | [6][7] |
| Doxorubicin (Reference Drug) | 30.40 | [6][7] |
In this study, several novel thieno[2,3-d]pyrimidine derivatives exhibited higher potency than the widely used chemotherapeutic agent Doxorubicin against the MCF-7 human breast cancer cell line.[6][7]
Table 2: Comparison with Sorafenib against Liver (HepG2) and Colorectal (HCT-116) Cancer
| Compound | Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine Derivative 17f | HCT-116 | 2.80 | [8] |
| Thieno[2,3-d]pyrimidine Derivative 17f | HepG2 | 4.10 | [8] |
| Sorafenib (Reference Drug) | HepG2 | 13.56 | [9] |
| Thieno[2,3-d]pyrimidine Derivative 8b | HepG2 | 8.24 | [10] |
| Thieno[2,3-d]pyrimidine Derivative 8b | PC3 | 16.35 | [10] |
These findings highlight the potential of thieno[2,3-d]pyrimidine derivatives as potent cytotoxic agents, in some cases surpassing the efficacy of the multi-kinase inhibitor Sorafenib.[8][9][10]
Table 3: Comparison with Erlotinib against Non-Small Cell Lung Cancer (A549)
| Compound | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine Derivative 5b | 17.79 | [11] |
| Erlotinib (Reference Drug) | 28.48 (WI-38) | [11] |
Derivative 5b not only showed potent activity against the A549 cancer cell line but also exhibited a better safety profile, being 2.5 times safer against the normal WI-38 cell line compared to Erlotinib.[11]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which thieno[2,3-d]pyrimidines exert their anticancer effects is the inhibition of protein kinases that are often dysregulated in cancer.[1][2] These compounds typically act as ATP-competitive inhibitors, blocking downstream signaling pathways essential for cancer cell growth, proliferation, and survival.[3]
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a key target in cancer therapy, and several thieno[2,3-d]pyrimidine derivatives have been developed as potent EGFR inhibitors.[11][12][13][14][15]
Table 4: EGFR Kinase Inhibitory Activity
| Compound | EGFR WT IC50 (nM) | EGFR T790M IC50 (nM) | Reference Drug | Reference Drug IC50 (nM) | Reference |
| Derivative 5b | 37.19 | 204.10 | Erlotinib | - | [11] |
| Derivative 7a | 88.24 | 92.02 | Erlotinib | - | [13] |
| Derivative 6e | 133 | - | Olmutinib | 28 | [15] |
| Derivative 10e | 151 | - | Olmutinib | 28 | [15] |
These derivatives show potent inhibition of both wild-type (WT) EGFR and the T790M mutant, which is a common mechanism of resistance to first- and second-generation EGFR inhibitors.[11][13][15]
Caption: EGFR Signaling Pathway and Inhibition.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9][10][16][17] Several thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against VEGFR-2.
Table 5: VEGFR-2 Kinase Inhibitory Activity
| Compound | VEGFR-2 IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |
| Derivative 17f | 0.23 | Sorafenib | 0.23 | [8] |
| Derivative 8b | 0.073 | Sorafenib | - | [10] |
The data indicates that thieno[2,3-d]pyrimidine derivatives can be as potent as the approved drug Sorafenib in inhibiting VEGFR-2 kinase activity.[8][10]
Caption: VEGFR-2 Signaling and Inhibition.
Experimental Protocols
The data presented in this guide were generated using standard in vitro assays. Below are generalized protocols for the key experiments cited.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives or reference drugs for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of inhibition versus the drug concentration.
Caption: MTT Assay Experimental Workflow.
Kinase Inhibition Assay
These assays quantify the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Setup: The reaction is typically performed in a 96- or 384-well plate. Each well contains the purified kinase enzyme, a specific substrate (e.g., a peptide), and ATP.
-
Compound Addition: The thieno[2,3-d]pyrimidine derivative or a reference inhibitor is added at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-32P]ATP), fluorescence, or luminescence-based detection systems.
-
IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without an inhibitor. The IC50 value is then determined from the dose-response curve.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alliedacademies.org [alliedacademies.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis and in vitro antitumor evaluation of new thieno[2,3-d]pyrimidine derivatives as EGFR and DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamscience.com [benthamscience.com]
Assessing the Selectivity of 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine Derivatives for Specific Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the selectivity of 4-hydrazinyl-5-methylthieno[2,3-d]pyrimidine derivatives for specific kinases, supported by available experimental data. The objective is to offer a clear, data-driven overview to aid in the evaluation and selection of these compounds for further research and development.
Quantitative Analysis of Kinase Inhibition
The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against various protein kinases. The data is presented to facilitate a direct comparison of their potency and selectivity.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 17f | VEGFR-2 | 0.23 ± 0.03 | [1] |
| Compound 6e | EGFR-TK | 0.133 | [2] |
| Compound 10e | EGFR-TK | 0.151 | [2] |
| Compound 7a | EGFR (wild-type) | 0.08824 | [3] |
| Compound 7a | EGFR (T790M) | 0.09202 | [3] |
| Compound 5b | EGFR (wild-type) | 0.03719 | [3] |
| Compound 5b | EGFR (T790M) | 0.20410 | [3] |
Note: A comprehensive kinase selectivity panel for a single this compound derivative against a broad range of kinases was not publicly available at the time of this review. The presented data is based on targeted assays reported in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the kinase inhibitory activity of the subject compounds.
In Vitro EGFR Tyrosine Kinase Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 as substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, Triton X-100)
-
96-well microplates
-
Wash buffer
-
HRP-conjugated anti-phosphotyrosine antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., H2SO4)
-
Microplate reader
Procedure:
-
The substrate, Poly(Glu, Tyr) 4:1, is pre-coated onto the 96-well microplates.
-
The test compounds are serially diluted in DMSO and added to the wells.
-
The EGFR kinase enzyme is added to each well, and the plate is incubated to allow for compound-enzyme interaction.
-
The kinase reaction is initiated by the addition of a solution containing ATP and MgCl2.
-
The plate is incubated at 37°C to allow for the phosphorylation of the substrate.
-
The reaction is stopped, and the wells are washed to remove unbound reagents.
-
A HRP-conjugated anti-phosphotyrosine antibody is added to each well to detect the phosphorylated substrate.
-
After incubation and subsequent washing, the TMB substrate is added, and the colorimetric reaction is allowed to develop.
-
The reaction is quenched with a stop solution, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
The percentage of inhibition is calculated relative to a control (DMSO treated), and IC50 values are determined by plotting the inhibition percentage against the compound concentration.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the inhibitory effect of the compounds on the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Materials:
-
Recombinant human VEGFR-2 kinase
-
A suitable substrate (e.g., a synthetic peptide)
-
ATP
-
Test compounds
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate luminometer
Procedure:
-
The VEGFR-2 enzyme, substrate, and test compounds at various concentrations are added to the wells of a microplate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature to allow the kinase reaction to proceed.
-
After the incubation period, a reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
A second reagent is then added to convert the ADP generated by the kinase reaction into a luminescent signal.
-
The luminescence is measured using a microplate luminometer.
-
The inhibitory activity of the compounds is determined by the reduction in the luminescent signal compared to the control, and IC50 values are calculated.[1]
Visualizing Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the biological context of kinase inhibition, the following diagrams have been generated.
Caption: Workflow for assessing kinase inhibitor selectivity.
Caption: Inhibition of the EGFR signaling cascade.
Caption: Inhibition of the VEGFR-2 signaling cascade.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro antitumor evaluation of new thieno[2,3-d]pyrimidine derivatives as EGFR and DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Bridging the Gap: A Comparative Guide to Experimental and Computational Cross-Validation of Thienopyrimidine Compounds
For researchers, scientists, and professionals in drug development, the validation of computational models with experimental data is a cornerstone of modern therapeutic design. This guide provides a comparative overview of experimental and computational findings for a series of thienopyrimidine compounds, a scaffold of significant interest in cancer research due to its structural similarity to purines.
This guide summarizes key findings from recent studies, presenting quantitative data in a clear, tabular format. Detailed experimental and computational protocols are provided to ensure reproducibility and critical evaluation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying mechanisms and research designs.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and molecular docking scores of selected thienopyrimidine derivatives from various studies. This allows for a direct comparison of their potency against different cancer cell lines and their predicted binding affinities to key protein targets.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Thienopyrimidine Derivatives against Various Cancer Cell Lines
| Compound ID | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HCT-116 (Colon) | PC-3 (Prostate) | Reference |
| Series 1: Thieno[2,3-d][1][2][3]triazolo[1,5-a]pyrimidines | ||||||
| 10b (2-(4-bromophenyl)triazole) | 19.4 ± 0.22 | - | - | - | - | [2] |
| 10e (2-(anthracen-9-yl)triazole) | 14.5 ± 0.30 | - | - | 57.01 | 25.23 | [2] |
| Doxorubicin (Control) | 40.0 ± 3.9 | - | - | - | - | [2] |
| Series 2: Thieno[2,3-d]pyrimidines Targeting VEGFR-2 | ||||||
| Compound 18 | 10.17 | 24.47 | - | - | - | [4] |
| Compound 20 | 5.38 | 4.84 | - | - | - | [4] |
| Compound 21 | 6.31 | 11.83 | - | - | - | [4] |
| Compound 22 | 5.73 | 5.51 | - | - | - | [4] |
| Sorafenib (Control) | 9.98 | 13.26 | - | - | - | [4] |
| Series 3: Thieno[2,3-d]pyrimidines as EGFR Inhibitors | ||||||
| Compound 5b | Inhibited | - | Inhibited | - | - | [5] |
| Erlotinib (Control) | - | - | - | - | - | [5] |
| Series 4: Thieno[2,3-d]pyrimidine-Sulfonamide Hybrids | ||||||
| Compound 3b | - | - | - | - | - | [6] |
| Compound 4bi | 6.17 ± 1.3 | - | - | - | - | [6] |
| Doxorubicin (Control) | - | - | - | - | - | [6] |
Note: '-' indicates data not available in the cited source.
Table 2: Comparison of Experimental IC50 Values and Computational Docking Scores
| Compound ID | Target Protein | Experimental IC50 (µM) | Computational Docking Score (kcal/mol) | Reference |
| Series Targeting VEGFR-2 | ||||
| Compound 18 | VEGFR-2 | 0.084 | -22.71 | [4] |
| Sorafenib | VEGFR-2 | - | -21.77 | [4] |
| Series Targeting EGFR | ||||
| Compound 5b | EGFRWT | 0.037 | - | [5] |
| Compound 5b | EGFRT790M | 0.204 | - | [5] |
| Series Targeting PI3K | ||||
| Compound 9a | PI3Kα | 9.47 ± 0.63 | - | [7] |
Note: Direct comparison is limited by variations in computational methods and reporting across studies.
Experimental and Computational Protocols
A cohesive understanding of the presented data necessitates a clear outline of the methodologies employed.
Key Experimental Protocols
-
MTT Assay for Cytotoxicity: This colorimetric assay is a standard method for assessing cell viability.[2][4][8]
-
Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and incubated.
-
Cells are treated with various concentrations of the thienopyrimidine compounds for a specified period (e.g., 72 hours).[9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
-
-
Kinase Inhibition Assay: These assays measure the ability of a compound to inhibit the activity of a specific kinase.
-
The kinase enzyme (e.g., VEGFR-2, EGFR) is incubated with its substrate and ATP in the presence of varying concentrations of the test compound.[4][10]
-
The amount of phosphorylated substrate is quantified, often using methods like ELISA or radiometric assays.
-
The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
-
-
Apoptosis and Cell Cycle Analysis: Flow cytometry is frequently used to determine how compounds affect cell cycle progression and induce apoptosis.[4][11]
-
Cells are treated with the thienopyrimidine compound for a defined period.
-
For cell cycle analysis, cells are fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[4]
-
For apoptosis analysis, cells are stained with Annexin V and propidium iodide. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, allowing for the differentiation between early apoptotic, late apoptotic, and necrotic cells.[4]
-
Common Computational Methodologies
-
Molecular Docking: This computational technique predicts the preferred orientation of a ligand (thienopyrimidine compound) when bound to a target protein.[2][3][4][5][8]
-
The 3D structures of the target protein (e.g., EGFR, VEGFR-2) are obtained from a protein data bank or generated through homology modeling.
-
The 3D structure of the ligand is prepared (e.g., energy minimization).
-
A docking program (e.g., AutoDock, Glide) is used to systematically search for the best binding poses of the ligand within the active site of the protein.
-
The binding affinity is estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) indicating the strength of the interaction.
-
-
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-protein complex over time.[4][5]
-
The best-docked pose of the ligand-protein complex is used as the starting point for the simulation.
-
The system is solvated in a water box with appropriate ions to mimic physiological conditions.
-
The simulation is run for a specific duration (e.g., 100 ns), and the trajectory of the atoms is recorded.
-
Analysis of the trajectory provides insights into the stability of the complex, key protein-ligand interactions, and conformational changes.
-
-
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico tools are used to predict the pharmacokinetic and toxicological properties of the compounds.[2][4] These predictions help in the early identification of compounds with poor drug-like properties.
Visualizing the Science
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: A flowchart illustrating the general workflow for the synthesis, in vitro evaluation, and in silico analysis of thienopyrimidine compounds, culminating in the cross-validation of results.
Caption: A simplified diagram of the EGFR signaling pathway, a common target for thienopyrimidine-based anticancer agents.
Caption: A diagram illustrating the iterative cycle of computational design and experimental validation in the drug discovery process for compounds like thienopyrimidines.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors | Semantic Scholar [semanticscholar.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine, a compound that requires careful management as hazardous waste. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Due to the presence of the hydrazinyl functional group, this compound should be handled with the same precautions as hydrazine compounds, which are known to be toxic and potentially carcinogenic.[1]
-
Work in a designated area: All handling of this compound should occur in a well-ventilated chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles or a face shield.[1]
-
Avoid contact: Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
-
Avoid inhalation: Do not breathe dust or vapors. If inhalation occurs, move to fresh air and seek immediate medical attention.[1]
-
Prevent release: Avoid releasing the chemical into the environment.[1]
Hazard Summary
The following table summarizes the potential hazards associated with compounds containing the hydrazinyl moiety, based on data for related substances. It is crucial to treat this compound as having similar hazardous properties.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed or in contact with skin; may be toxic or fatal if inhaled.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] |
| Skin Corrosion/Irritation | May cause severe skin burns and eye damage.[1] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Sensitization | May cause an allergic skin reaction.[1] | P272: Contaminated work clothing should not be allowed out of the workplace. |
| Carcinogenicity | May cause cancer.[1] | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1] | P273: Avoid release to the environment. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
1. Waste Identification and Segregation:
- Clearly label the waste as "Hazardous Waste: this compound".
- Segregate this waste from other chemical waste streams to prevent accidental mixing with incompatible materials.[2] Store it separately from acids and oxidizing agents.
2. Waste Collection and Storage:
- Use a dedicated, leak-proof, and compatible container for waste collection. The original container is often a suitable choice if it is in good condition.[2][3]
- Keep the waste container tightly closed except when adding waste.[3][4]
- Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5] This area should be accessible only to trained personnel.[5]
3. Contaminated Materials:
- Any materials contaminated with this compound, such as gloves, bench paper, and pipette tips, must also be disposed of as hazardous waste.
- Place these contaminated items in a designated, sealed container or bag clearly labeled as hazardous waste.
4. Empty Container Disposal:
- Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).
- The rinsate from this cleaning process is considered hazardous waste and must be collected and disposed of accordingly.[3]
- After triple-rinsing, the container may be disposed of in the regular trash, but it is best to check with your institution's environmental health and safety (EHS) office for specific guidelines.[3]
5. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[3]
- Ensure all required paperwork and labeling are complete and accurate before the waste is transported off-site.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine
This guide provides crucial safety and logistical information for the handling, use, and disposal of 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the presence of a hydrazinyl group, this compound should be handled as potentially hazardous. Hydrazine derivatives can be toxic and carcinogenic. The thienopyrimidine core is also biologically active. Therefore, stringent safety measures are necessary. One supplier notes that the compound is irritating to the eyes, respiratory system, and skin (Risk Statements 36/37/38).[1]
Minimum PPE Requirements: A comprehensive assessment of the work area and planned procedures is essential to determine the appropriate level of PPE.[2][3] The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specific PPE | Purpose | Standard |
| Eye and Face Protection | Chemical splash goggles and a face shield worn over them. | Protects against splashes of the compound or solvents, and potential projectiles.[2][4][5] Safety glasses alone are insufficient.[2] | ANSI Z87.1[2][4] |
| Hand Protection | Double-gloving with nitrile gloves. For extended contact or handling of larger quantities, consider wearing a more robust chemical-resistant glove (e.g., Silver Shield) under a nitrile glove.[2][4] | Prevents skin contact with the potentially toxic and irritating compound.[5][6] | ASTM F1001 |
| Body Protection | Flame-resistant lab coat.[4] Ensure the lab coat is fully buttoned. | Protects against splashes and spills on clothing and skin.[6] | NFPA 2112 |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary if working with the solid compound where dust generation is possible, or when handling solutions outside of a certified chemical fume hood.[6] | Prevents inhalation of airborne particles or aerosols.[7] | NIOSH 42 CFR 84 |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and dropped objects.[4][6] | ASTM F2413 |
Operational Plan: Step-by-Step Handling Protocol
This workflow outlines the essential steps for safely handling this compound from receipt to disposal.
Experimental Protocol Details:
-
Preparation and Pre-Handling:
-
Thoroughly review this safety guide and any available Safety Data Sheets (SDS) for related compounds.
-
Ensure that a chemical fume hood is certified and functioning correctly.
-
Don all required PPE as outlined in the table above.[7]
-
Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Have all necessary equipment and reagents within the fume hood to minimize reaching in and out.
-
-
Handling and Use:
-
All manipulations of the solid compound or its solutions must be performed inside a chemical fume hood.
-
When weighing the solid, use a disposable weigh boat and handle it with care to avoid generating dust.
-
Keep the container tightly closed when not in use.[7]
-
Avoid direct contact and inhalation.[7]
-
-
Decontamination:
-
After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Carefully remove PPE, avoiding cross-contamination. Disposable gloves should be removed and replaced immediately after any contact with the chemical.[2]
-
Emergency and Disposal Plans
Proper planning for emergencies and waste disposal is critical.
Emergency Procedures:
| Emergency Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[7] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[7] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and label it as hazardous waste. |
Disposal Plan:
All materials contaminated with this compound must be disposed of as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Regulations: Follow all local, regional, and national regulations for hazardous waste disposal.[7]
References
- 1. 4-HYDRAZINO-5-METHYLTHIENO[2,3-D]PYRIMIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 4. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 5. uah.edu [uah.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
